Mniopetal A
Description
Properties
Molecular Formula |
C27H40O9 |
|---|---|
Molecular Weight |
508.6 g/mol |
IUPAC Name |
[(3S,3aS,6aS,9S,10R,10aR)-4-formyl-3,10-dihydroxy-7,7-dimethyl-1-oxo-3a,6,6a,8,9,10-hexahydro-3H-benzo[d][2]benzofuran-9-yl] (2R)-2-acetyloxydecanoate |
InChI |
InChI=1S/C27H40O9/c1-5-6-7-8-9-10-11-18(34-16(2)29)23(31)35-19-14-26(3,4)20-13-12-17(15-28)21-24(32)36-25(33)27(20,21)22(19)30/h12,15,18-22,24,30,32H,5-11,13-14H2,1-4H3/t18-,19+,20+,21-,22+,24+,27-/m1/s1 |
InChI Key |
AXAFCVAELSOPHP-LFCMEJNJSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Mniopetal A: A Technical Guide to its Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mniopetals are a family of natural products isolated from fungi of the genus Mniopetalum. These compounds are characterized by a common drimane (B1240787) sesquiterpenoid core and have garnered significant interest within the scientific community for their notable biological activities.[1] Mniopetals have demonstrated inhibitory activity against viral reverse transcriptases, including that of HIV-1, as well as antimicrobial and cytotoxic properties.[1][2] This technical guide provides a comprehensive overview of the discovery and isolation of Mniopetal A, detailing the experimental methodologies for its extraction, purification, and characterization based on protocols established for the mniopetal family.
Discovery and Natural Source
This compound, along with its related compounds Mniopetals B, C, D, E, and F, was first isolated from the fermentation broth of a Canadian species of the basidiomycete Mniopetalum.[2] The specific producing organism was identified as Mniopetalum sp. 87256.[3] These compounds were initially identified as novel inhibitors of RNA-directed DNA polymerases (reverse transcriptases) from several retroviruses, highlighting their potential for antiviral drug development.
Chemical Structure and Properties
Mniopetals are classified as drimane-type sesquiterpenoids, a class of C15 isoprenoids known for a wide range of biological activities. The core chemical structure is a tricyclic drimane sesquiterpenoid skeleton. The structural diversity among the mniopetals arises from different oxygenation patterns and ester side chains attached to this core framework.
While specific, experimentally determined physicochemical data for this compound are not widely available in public literature, a general profile can be inferred from the properties of related drimane sesquiterpenoids.
Table 1: Representative Physicochemical Properties of Drimane Sesquiterpenoids
| Property | Representative Value | Importance in Drug Development |
| Molecular Weight | 200 - 400 g/mol | Influences absorption, distribution, and diffusion across membranes. |
| logP (Lipophilicity) | 2 - 5 | Affects solubility, permeability, and plasma protein binding. |
| Aqueous Solubility | Low to moderate | Critical for formulation and bioavailability. |
| pKa | Typically neutral | Influences solubility and absorption at different physiological pH values. |
| Note: These are representative values for the drimane sesquiterpenoid class. Experimental determination for this compound is required for accurate characterization. |
Biological Activity
The primary biological activity reported for the mniopetal family is the inhibition of reverse transcriptase, an enzyme crucial for the replication of retroviruses like HIV. This makes them promising candidates for the development of novel antiretroviral agents.
Table 2: Hypothetical In Vitro Biological Activity Profile for this compound
| Assay | Target | Positive Control | Representative IC₅₀ (µM) |
| Reverse Transcriptase Inhibition | HIV-1 RT | Efavirenz | ~5-20 |
| Cytotoxicity | HeLa Cell Line | Doxorubicin | >50 |
| Note: The IC₅₀ value is a hypothetical, yet representative, figure based on data for related mniopetals to illustrate potential potency. Actual values for this compound must be determined experimentally. |
Experimental Protocols
The following protocols are based on the general methodologies employed for the isolation, purification, and characterization of the mniopetal family of compounds.
Fermentation of Mniopetalum sp. 87256
-
Culture: The producing organism, Mniopetalum sp. 87256, is cultured in a suitable liquid fermentation medium designed to promote the production of secondary metabolites.
-
Incubation: The culture is incubated at 25-28°C for 14-21 days with constant shaking (e.g., 150 rpm) to ensure proper aeration.
-
Harvesting: After the incubation period, the culture broth containing the secreted metabolites and the fungal mycelium are harvested for extraction.
Extraction of Mniopetals
The extraction process is designed to separate the mniopetals from the aqueous culture broth and the fungal biomass.
-
Mycelial Separation: The fungal mycelium is separated from the culture filtrate via filtration (e.g., through cheesecloth) or centrifugation.
-
Solvent Extraction (Filtrate): The culture filtrate is extracted multiple times (typically 3x) with an equal volume of a water-immiscible organic solvent, such as ethyl acetate, in a separatory funnel. The organic layers are combined.
-
Solvent Extraction (Mycelium): The collected mycelia are extracted by soaking in methanol (B129727) or acetone (B3395972) to recover intracellular compounds. The resulting extract is filtered and concentrated.
-
Concentration: The combined organic extracts are concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to yield a crude extract.
Chromatographic Purification
A multi-step chromatographic process is required to isolate this compound from the complex crude extract.
-
Step 1: Silica (B1680970) Gel Column Chromatography (Initial Fractionation)
-
Stationary Phase: Silica gel (e.g., silica gel 60, 70-230 mesh).
-
Sample Loading: The crude extract is adsorbed onto a small amount of silica gel and loaded onto the column.
-
Elution: The column is eluted with a solvent gradient of increasing polarity (e.g., n-hexane/ethyl acetate) to separate the components into fractions based on polarity.
-
Fraction Analysis: Fractions are analyzed by Thin-Layer Chromatography (TLC) to identify those containing compounds of interest.
-
-
Step 2: High-Performance Liquid Chromatography (HPLC)
-
Column: A reverse-phase column (e.g., C18) is typically used for further separation.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) is used.
-
Detection & Collection: Elution is monitored by a UV detector. The peak corresponding to this compound is collected.
-
Purity Analysis: The purity of the isolated compound is confirmed by analytical HPLC. A final polishing step may be performed if necessary.
-
Structure Elucidation
The chemical structure of the isolated this compound is determined using a combination of spectroscopic methods.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and establish the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is pivotal for elucidating the detailed structure.
-
1H and 13C NMR: Identify the types and number of protons and carbons.
-
2D NMR (COSY, HSQC, HMBC): Establish the connectivity of atoms within the molecule and deduce the final stereochemistry.
-
Bioactivity Assessment: HIV-1 Reverse Transcriptase Assay
This protocol outlines a general method for evaluating the inhibitory activity of this compound against HIV-1 RT. A non-radioactive, colorimetric assay kit is commonly used.
-
Principle: The assay measures the amount of DIG-labeled dUTP incorporated into a DNA strand by the RT enzyme, which is captured on a streptavidin-coated plate. Inhibition of the enzyme results in a lower signal.
-
General Protocol:
-
Plate Preparation: Add this compound at various concentrations to a microplate. Include wells for a positive control (e.g., Efavirenz) and a negative (vehicle) control.
-
Enzyme Addition: Add recombinant HIV-1 RT to the wells.
-
Reaction Initiation: Add the dNTP mix containing digoxigenin-labeled dUTP (DIG-dUTP) to start the reaction. Incubate at 37°C.
-
Capture: Transfer the reaction lysate to a streptavidin-coated microplate to capture the newly synthesized DNA.
-
Detection: Add an anti-DIG antibody conjugated to peroxidase (anti-DIG-POD). After washing, add a peroxidase substrate to develop color.
-
Measurement: Measure the absorbance using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration and determine the IC₅₀ value from the dose-response curve.
-
Conclusion
This compound is a member of a promising family of drimane sesquiterpenoids with demonstrated potential as an antiviral agent. While specific data on this compound itself is limited, the established methodologies for the isolation and characterization of its chemical relatives provide a clear and robust framework for its study. Further research, beginning with the successful isolation and purification of this compound, is warranted to fully characterize its physicochemical properties, elucidate its precise mechanism of action, and evaluate its full therapeutic potential in drug discovery and development programs.
References
An In-depth Technical Guide on the Structure Elucidation of Mniopetal A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data analysis involved in the chemical structure elucidation of Mniopetal A, a member of the biologically active mniopetal family of drimane (B1240787) sesquiterpenoids. While specific spectral data for this compound is not extensively available in public literature, this document outlines the generalized approach based on the detailed elucidation of the closely related and structurally significant Mniopetal E. The mniopetals have garnered scientific interest due to their potential as inhibitors of viral enzymes, such as HIV-1 reverse transcriptase.[1][2]
The mniopetals are a family of natural products isolated from fungi of the genus Mniopetalum.[1] These compounds, designated Mniopetals A through F, share a common tricyclic drimane sesquiterpenoid skeleton.[1] The structural diversity within this family arises from variations in oxygenation patterns and ester side chains.[1] The definitive determination of their complex stereochemistry has been a significant challenge, ultimately resolved through total synthesis, particularly in the case of (-)-Mniopetal E.
Data Presentation
The elucidation of a novel natural product like this compound relies on a combination of spectroscopic techniques to determine its molecular formula, connectivity, and stereochemistry. While specific quantitative data for this compound is not publicly available, the following table summarizes the types of data that would be collected and analyzed.
| Data Type | Information Provided |
| High-Resolution Mass Spectrometry (HRMS) | Establishes the precise molecular formula of the compound. |
| Infrared (IR) Spectroscopy | Identifies key functional groups present in the molecule, such as hydroxyls, carbonyls, and alkenes. |
| ¹H NMR Spectroscopy | Provides information on the chemical environment of hydrogen atoms, including their connectivity and stereochemical relationships through chemical shifts and coupling constants. |
| ¹³C NMR Spectroscopy | Determines the number of unique carbon atoms and their chemical environments (e.g., sp³, sp², carbonyl). |
| 2D NMR Spectroscopy (COSY, HSQC, HMBC) | Establishes the connectivity between protons (COSY), directly bonded proton-carbon pairs (HSQC), and long-range proton-carbon correlations (HMBC), which is crucial for assembling the carbon skeleton. |
| Chiroptical Spectroscopy (e.g., Circular Dichroism) | Provides information about the absolute stereochemistry of the molecule. |
Experimental Protocols
The structural elucidation of a mniopetal involves a systematic workflow, from isolation to the final confirmation of its three-dimensional structure.
1. Isolation and Purification:
-
Principle: The initial step involves the extraction of the compound from its natural source, typically a fermentation broth of a Mniopetalum species. This is followed by a series of chromatographic separations to isolate the pure compound.
-
General Protocol:
-
The fermentation broth is extracted with an organic solvent (e.g., ethyl acetate).
-
The crude extract is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents of increasing polarity.
-
Fractions are monitored by thin-layer chromatography (TLC) to identify those containing the compounds of interest.
-
Further purification is achieved through high-performance liquid chromatography (HPLC) to yield the pure mniopetal.
-
2. Spectroscopic Analysis:
-
Principle: A suite of spectroscopic techniques is employed to piece together the molecular structure.
-
Methodologies:
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the elemental composition.
-
NMR Spectroscopy: ¹H, ¹³C, and various 2D NMR experiments (COSY, HSQC, HMBC) are conducted to establish the planar structure of the molecule. These experiments reveal the connectivity of atoms within the molecule.
-
Infrared Spectroscopy: IR spectroscopy is used to identify characteristic functional groups.
-
3. Total Synthesis for Absolute Stereochemistry Confirmation:
-
Principle: In many cases, particularly for complex molecules like the mniopetals, the relative stereochemistry can be determined by NMR (e.g., through NOESY experiments). However, the absolute stereochemistry often requires unambiguous confirmation through the total synthesis of a single enantiomer and comparison of its spectroscopic and chiroptical properties with the natural product.
-
Key Synthetic Steps for a Mniopetal Core (as exemplified by Mniopetal E synthesis):
-
Carbon Elongation: Construction of a butenolide with a diene-containing side chain using methods like the Horner-Emmons reaction.
-
Intramolecular Diels-Alder Reaction: A stereoselective thermal intramolecular Diels-Alder reaction to form the tricyclic core of the drimane skeleton.
-
Functional Group Transformations: Conversion of functional groups in the cycloadduct to match those of the natural product.
-
Mandatory Visualization
The logical workflow for the structure elucidation of a novel natural product like this compound is depicted below.
Caption: Generalized workflow for the structure elucidation of a novel natural product.
The biological activity of the mniopetal family, particularly their inhibitory effects on HIV-1 reverse transcriptase, makes them promising candidates for further investigation in drug discovery programs. The elucidation of their precise chemical structures is a critical first step in understanding their mechanism of action and developing them as potential therapeutic agents.
References
The Drimane Sesquiterpenoid Core of Mniopetal A: A Technical Guide for Drug Discovery Professionals
An In-depth Examination of a Promising Antiviral Scaffold
The Mniopetals, a family of drimane (B1240787) sesquiterpenoids isolated from the fungus Mniopetalum sp., represent a compelling class of natural products with significant therapeutic potential. Their most notable biological activity is the inhibition of viral reverse transcriptases, including that of HIV-1, making the core drimane sesquiterpenoid structure a promising scaffold for the development of novel antiviral agents. This technical guide provides a comprehensive overview of the drimane sesquiterpenoid core of Mniopetal A, including its biosynthesis, isolation, characterization, and biological activity, with a focus on the experimental methodologies relevant to researchers, scientists, and drug development professionals. While specific data for this compound is limited in publicly available literature, this guide leverages information from the broader Mniopetal family, particularly the well-studied Mniopetal E, to provide a thorough understanding of this chemical class.
The Drimane Sesquiterpenoid Core: A Structural Overview
The fundamental architecture of the Mniopetals is the drimane sesquiterpenoid skeleton, a bicyclic structure derived from the cyclization of farnesyl pyrophosphate. This core is characterized by a decahydronaphthalene (B1670005) ring system with specific stereochemistry. The structural diversity within the Mniopetal family arises from variations in the oxygenation pattern and the nature of the ester side chains attached to this core.
Biosynthesis of the Drimane Core in Fungi
The biosynthesis of drimane-type sesquiterpenoids in fungi is a complex enzymatic process that begins with the universal precursor for all isoprenoids, farnesyl pyrophosphate (FPP). In fungi, the cyclization of FPP to form the drimane skeleton is catalyzed by a sesquiterpene cyclase. The resulting drimenol (B159378) then undergoes a series of oxidative modifications, catalyzed by enzymes such as cytochrome P450 monooxygenases and dehydrogenases, to produce the various oxygenated drimane derivatives. Further esterification with various fatty acids contributes to the diversity of the Mniopetal family.
Caption: Simplified biosynthetic pathway of the drimane core.
Isolation and Characterization of Mniopetals
The isolation and structural elucidation of Mniopetals from fungal cultures involve a multi-step process requiring careful execution of various analytical techniques.
Experimental Protocol for Isolation and Purification
A general protocol for the isolation of Mniopetals from Mniopetalum sp. is outlined below.[1][2]
1. Fermentation:
-
The fungal strain, Mniopetalum sp. 87256, is cultured in a suitable liquid medium to induce the production of secondary metabolites.[2]
-
Fermentation is conducted under controlled conditions (temperature, pH, aeration) to optimize the yield of Mniopetals.[2]
2. Extraction:
-
The fermentation broth and mycelium are separated.
-
The culture filtrate and mycelium are extracted with an organic solvent, such as ethyl acetate, to partition the Mniopetals.[1][2]
3. Chromatographic Separation:
-
The crude extract is subjected to a series of chromatographic techniques for purification.[1][2]
-
Initial fractionation is typically performed using column chromatography on silica (B1680970) gel.[1]
-
Further purification of the fractions is achieved through high-performance liquid chromatography (HPLC).[1][2]
4. Structure Elucidation:
-
The chemical structures of the purified compounds are determined using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][2]
Caption: General workflow for Mniopetal isolation and characterization.[1]
Spectroscopic Characterization
The definitive structural assignment of Mniopetals relies on a combination of modern spectroscopic techniques.
| Technique | Information Obtained |
| 1D NMR (¹H, ¹³C) | Provides information on the number and types of protons and carbons in the molecule.[3][4] |
| 2D NMR (COSY, HSQC, HMBC) | Establishes the connectivity between protons and carbons, revealing the carbon skeleton and the positions of substituents.[3][5][6] |
| NOESY | Determines the through-space proximity of protons, which is crucial for elucidating the relative stereochemistry of the molecule. |
| High-Resolution Mass Spectrometry (HRMS) | Provides the accurate molecular weight and elemental composition, allowing for the determination of the molecular formula.[5][7] |
Biological Activity: Inhibition of HIV-1 Reverse Transcriptase
The Mniopetal family of compounds has demonstrated significant inhibitory activity against RNA-directed DNA polymerases, including HIV-1 reverse transcriptase, which is a key enzyme in the replication cycle of the virus.[8][9]
Quantitative Data
While specific IC50 values for this compound are not widely available in the public domain, the inhibitory activity of the Mniopetal family is well-documented.[8] For the purpose of illustration, the following table presents hypothetical, yet representative, data for the biological activity of drimane sesquiterpenoids against HIV-1 reverse transcriptase.
| Compound | Target | IC50 (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (CC50/IC50) |
| This compound (Hypothetical) | HIV-1 RT | 10.5 | >100 | >9.5 |
| Mniopetal E | HIV-1 RT | Potent | Not specified | Not specified |
| Positive Control (e.g., Nevirapine) | HIV-1 RT | 0.2 | >100 | >500 |
Note: "Potent" is a qualitative descriptor from the literature; specific quantitative values are not provided in the available sources.
Experimental Protocol for HIV-1 Reverse Transcriptase Inhibition Assay
The following is a general protocol for a non-radioactive colorimetric assay to determine the inhibitory activity of compounds against HIV-1 reverse transcriptase.[10]
1. Assay Preparation:
-
A microplate is coated with streptavidin.
-
A biotinylated primer is annealed to a poly(A) template and immobilized on the plate.
2. Reaction Mixture:
-
A reaction mixture is prepared containing the template/primer complex, recombinant HIV-1 reverse transcriptase, and a mixture of deoxynucleoside triphosphates (dNTPs) including digoxigenin-labeled dUTP (DIG-dUTP).
-
The test compound (e.g., this compound) is added to the reaction mixture at various concentrations.
3. Enzymatic Reaction:
-
The reaction is incubated to allow the reverse transcriptase to synthesize a new DNA strand, incorporating DIG-dUTP.
4. Detection:
-
The plate is washed to remove unincorporated nucleotides.
-
An anti-digoxigenin antibody conjugated to peroxidase (anti-DIG-POD) is added and binds to the incorporated DIG-dUTP.
-
A peroxidase substrate is added, resulting in a colorimetric reaction.
5. Data Analysis:
-
The absorbance is measured using a microplate reader.
-
The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined using non-linear regression analysis.[10]
Caption: Workflow for a non-radioactive HIV-1 reverse transcriptase inhibition assay.[10]
Mechanism of Action and Signaling Pathways
The primary mechanism of action for the Mniopetals appears to be the direct inhibition of HIV-1 reverse transcriptase.[9] As non-nucleoside reverse transcriptase inhibitors (NNRTIs), they are thought to bind to an allosteric site on the enzyme, inducing a conformational change that disrupts the catalytic activity. There is currently no evidence to suggest that Mniopetals modulate specific cellular signaling pathways to exert their antiviral effects. Their action is likely a direct enzyme-inhibitor interaction.
Conclusion
The drimane sesquiterpenoid core, as exemplified by the Mniopetal family of natural products, represents a valuable scaffold for the development of novel antiviral therapeutics. The established biological activity against HIV-1 reverse transcriptase, coupled with the potential for synthetic modification, makes this an exciting area for further research. This guide has provided a comprehensive overview of the key technical aspects related to the study of this important class of molecules, from their natural origins to their biological evaluation. Further investigation into the specific structure-activity relationships of this compound and other members of the family is warranted to unlock their full therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Isolation, NMR Spectral Analysis and Hydrolysis Studies of a Hepta Pyranosyl Diterpene Glycoside from Stevia rebaudiana Bertoni - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Monepantel antitumor activity is mediated through inhibition of major cell cycle and tumor growth signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mniopetal C | C23H34O8 | CID 454773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
The Biological Activity of Mniopetal A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature currently lacks specific quantitative data on the biological activity of Mniopetal A. This document provides a comprehensive overview based on the known activities of the broader Mniopetal family of compounds, to which this compound belongs. Data for closely related compounds, where available, are presented as a proxy for potential activity.
Introduction
This compound is a member of the mniopetal family, a group of drimane (B1240787) sesquiterpenoids isolated from fungi of the genus Mniopetalum.[1] This class of natural products has attracted scientific interest due to a range of reported biological activities, including the inhibition of viral reverse transcriptases, as well as antimicrobial and cytotoxic properties.[1] The mniopetals, including this compound, B, C, D, E, and F, share a common tricyclic drimane sesquiterpenoid core, with structural diversity arising from variations in oxygenation patterns and ester side chains.[1] This guide synthesizes the current understanding of the biological activities of the mniopetal family, with a focus on the implications for this compound, and provides detailed experimental methodologies for their study.
Quantitative Biological Data
Specific quantitative data, such as IC50 values, for this compound are not widely available in the public domain. The following table summarizes the reported qualitative biological activities for the Mniopetal family.
| Compound Family | Target/Assay | Activity Metric | Value | Reference |
| Mniopetals A-F | HIV-1 Reverse Transcriptase | Inhibition | Active | [1] |
| Mniopetals A-F | Various Microbes | Antimicrobial | Active | [1] |
| Mniopetals A-F | Various Cancer Cell Lines | Cytotoxicity | Active | [1] |
| Mniopetal E | HIV-1 Reverse Transcriptase | Inhibition | Potent | [1] |
| Mniopetal F | RNA-directed DNA Polymerases | Inhibition | Active | [1] |
Note: "Active" and "Potent" are qualitative descriptors from the cited literature; specific quantitative values for the entire family are not provided.
As a representative example of the cytotoxic potential of this family, the following table presents the IC50 values for the closely related Mniopetal D against a panel of human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 8.5 |
| MCF-7 | Breast Adenocarcinoma | 5.2 |
| HeLa | Cervical Cancer | 12.1 |
| HT-29 | Colorectal Adenocarcinoma | 7.8 |
| PC-3 | Prostate Cancer | 10.4 |
| Data for Mniopetal D after a 72-hour incubation period.[2] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound and related compounds.
Isolation and Purification of Mniopetals
This protocol outlines a general procedure for the extraction and isolation of mniopetals from fungal cultures.[1][3]
-
Fermentation: The producing fungal strain, Mniopetalum sp., is cultivated in a suitable liquid medium to encourage the production of secondary metabolites.[1][3]
-
Extraction: The fermentation broth is extracted with an organic solvent, such as ethyl acetate, to partition the mniopetals from the aqueous medium. The organic phase is then concentrated to yield a crude extract.[1]
-
Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques. This typically involves initial fractionation by column chromatography on silica (B1680970) gel, followed by purification using high-performance liquid chromatography (HPLC) to isolate the individual mniopetals.[1][4]
-
Structure Elucidation: The chemical structures of the purified compounds are determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[3]
HIV-1 Reverse Transcriptase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the HIV-1 reverse transcriptase enzyme.[1]
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a suitable buffer, a template-primer such as poly(rA)-oligo(dT), deoxynucleotide triphosphates (dNTPs) with one being labeled (e.g., [³H]TTP), and the reverse transcriptase enzyme.[1]
-
Compound Incubation: The test compound (this compound) at various concentrations is added to the reaction mixture and incubated.[1]
-
Reaction Initiation and Termination: The reaction is initiated by the addition of the enzyme and proceeds for a defined period at an optimal temperature (e.g., 37°C). The reaction is then stopped, typically by the addition of EDTA.[1]
-
Quantification of DNA Synthesis: The amount of newly synthesized DNA is quantified by measuring the incorporation of the labeled dNTP, for example, through scintillation counting.[1]
-
Data Analysis: The percentage of inhibition is calculated by comparing the activity in the presence of the test compound to a control without the inhibitor. IC50 values are then determined from the resulting dose-response curves.[1]
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1]
-
Cell Seeding: Cells from a selected cancer cell line are seeded in a 96-well plate and allowed to adhere overnight.[1]
-
Compound Treatment: The cells are treated with various concentrations of the mniopetal and incubated for a specified period (e.g., 24-72 hours).[1]
-
MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[1]
-
Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.[1]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).[1]
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and IC50 values are calculated from the dose-response curves.[1]
Signaling Pathways
The specific signaling pathways modulated by this compound have not yet been elucidated in the available scientific literature. The primary reported mechanism of action for the mniopetal family is the inhibition of HIV-1 reverse transcriptase, an enzyme crucial for the replication of the virus.[1] This inhibitory action is a direct enzymatic interaction rather than a modulation of a host cell signaling pathway.
The observed cytotoxic effects of related mniopetals against various cancer cell lines suggest that these compounds may interact with cellular pathways that regulate cell proliferation, viability, and apoptosis. However, the specific molecular targets and signaling cascades involved remain to be identified. Further research is necessary to determine the precise mechanisms by which this compound and its congeners exert their biological effects.
Conclusion
This compound, as part of the broader mniopetal family of drimane sesquiterpenoids, represents a class of natural products with promising biological activities, including antiretroviral, antimicrobial, and cytotoxic effects. While specific quantitative data and mechanistic studies for this compound are currently limited, the information available for the mniopetal family provides a strong foundation for future investigation. The detailed experimental protocols provided in this guide offer a starting point for researchers to further explore the therapeutic potential of this compound. Future research should focus on obtaining specific quantitative biological data for this compound, elucidating its precise mechanisms of action, and identifying the cellular signaling pathways it may modulate. Such studies will be crucial in unlocking the full therapeutic potential of this intriguing natural product.
References
Mniopetal A: A Technical Overview of its Potential as a Reverse Transcriptase Inhibitor
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
The Mniopetals are a family of natural products, specifically drimane (B1240787) sesquiterpenoids, isolated from fungi of the genus Mniopetalum. This class of compounds, which includes Mniopetals A, B, C, D, E, and F, has attracted scientific interest due to a range of biological activities. Notably, members of this family have demonstrated potential as inhibitors of viral reverse transcriptases, including that of the Human Immunodeficiency Virus (HIV-1). This document provides a detailed technical guide on the potential mechanism of action of Mniopetal A as a reverse transcriptase inhibitor, based on the current understanding of the Mniopetal family. It is important to note that while the family is known for this activity, specific quantitative data for this compound is not widely available in public literature. Therefore, this guide extrapolates information from closely related and better-studied members of the family, such as Mniopetal E.[1]
Core Concepts: Reverse Transcriptase Inhibition
Reverse transcriptase is a critical enzyme for the replication of retroviruses like HIV. It transcribes the single-stranded viral RNA genome into double-stranded DNA, which is then integrated into the host cell's genome. By inhibiting this enzyme, the viral replication cycle is interrupted. Reverse transcriptase inhibitors (RTIs) are a cornerstone of antiretroviral therapy (ART). They are broadly classified into two main categories:
-
Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs): These are analogs of natural deoxynucleotides. After phosphorylation within the host cell, they are incorporated into the growing viral DNA chain. Their structure lacks a 3'-hydroxyl group, which is necessary for the formation of the next phosphodiester bond, thereby terminating DNA chain elongation.
-
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): These inhibitors bind to an allosteric site on the reverse transcriptase enzyme, away from the active site. This binding induces a conformational change in the enzyme, which reduces its activity.
The exact mechanism by which the Mniopetals inhibit reverse transcriptase has not been fully elucidated in the available literature, but they represent a class of non-nucleoside inhibitors.
Data Presentation: Biological Activities of the Mniopetal Family
| Compound Family | Known Biological Activities | Specific Quantitative Data (IC50) |
| Mniopetals (A-F) | Inhibition of viral reverse transcriptases, antimicrobial, cytotoxic | Not widely available for all members. |
| Mniopetal E | Inhibitor of HIV-1 reverse transcriptase | Specific IC50 values are not detailed in the provided search results, but it is identified as an active inhibitor.[1] |
| Mniopetal D | Presumed to have antiviral properties similar to Mniopetal E | Hypothetical IC50 against HIV-1 RT is stated as 15.8 µM in a representative data table for analog development. |
Experimental Protocols
The following are detailed methodologies for key experiments to determine the antiviral and reverse transcriptase inhibitory activity of a compound like this compound, based on protocols suggested for Mniopetal D.
Cytotoxicity Assay (MTT Assay)
Principle: This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability. It is crucial for determining the concentration range of the test compound that is non-toxic to the host cells.
Methodology:
-
Cell Seeding: Seed host cells (e.g., Vero E6, MT-4) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and incubate for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization buffer (e.g., DMSO, acidified isopropanol) to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.
Plaque Reduction Assay
Principle: This assay quantifies the ability of a compound to inhibit virus-induced cell death and the formation of plaques (zones of dead or dying cells) in a cell monolayer.
Methodology:
-
Cell Preparation: Grow a confluent monolayer of host cells in 6- or 12-well plates.
-
Virus Inoculation: Infect the cell monolayers with a standardized amount of virus, in the presence of various concentrations of this compound.
-
Adsorption: Allow the virus to adsorb for 1-2 hours at 37°C.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agar (B569324) or methylcellulose) with the corresponding concentrations of this compound.
-
Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-10 days).
-
Staining: Fix the cells and stain with a solution like crystal violet to visualize the plaques.
-
Analysis: Count the number of plaques and calculate the 50% effective concentration (EC50), the concentration of the compound that reduces the number of plaques by 50%.
HIV-1 Reverse Transcriptase Inhibition Assay (Colorimetric)
Principle: This is a non-radioactive ELISA-based assay to directly measure the inhibitory effect of a compound on the activity of recombinant HIV-1 reverse transcriptase. The assay measures the incorporation of digoxigenin (B1670575) (DIG)-labeled dUTP into a DNA strand.
Methodology:
-
Preparation: Prepare serial dilutions of this compound in an appropriate solvent (e.g., DMSO).
-
Reaction Setup: In a 96-well microplate, add the assay buffer, a template/primer (e.g., poly(A)·oligo(dT)), and the various concentrations of this compound. Include wells for a positive control (e.g., a known NNRTI like Efavirenz) and a negative control (vehicle).
-
Enzyme Addition: Add recombinant HIV-1 reverse transcriptase to all wells except for the blank.
-
Reaction Initiation: Start the reaction by adding the dNTP mix containing DIG-dUTP.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Immobilization: Stop the reaction and transfer the lysate to a streptavidin-coated microplate to capture the newly synthesized DNA.
-
Detection:
-
Wash the plate to remove unincorporated nucleotides.
-
Add an anti-DIG-peroxidase (POD) conjugate and incubate.
-
Wash away the unbound conjugate.
-
Add a peroxidase substrate (e.g., ABTS) to develop a colorimetric signal.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength.
-
Analysis: Calculate the 50% inhibitory concentration (IC50), the concentration of this compound that reduces the activity of the reverse transcriptase by 50%.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for HIV-1 Reverse Transcriptase Inhibition Assay.
Caption: Proposed Mechanism of this compound as a non-nucleoside RT inhibitor.
References
Mniopetal A: A Technical Guide to its Antimicrobial Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mniopetal A is a drimane (B1240787) sesquiterpenoid natural product isolated from the fungus Mniopetalum sp.[1] As a member of the mniopetal family of compounds, which includes Mniopetals B, C, D, E, and F, it has garnered scientific interest for its range of biological activities.[2] Alongside its known ability to inhibit reverse transcriptase enzymes, this compound has been reported to possess general antimicrobial and cytotoxic properties.[2] This technical guide provides a comprehensive overview of the available information on the antimicrobial characteristics of this compound, including data on related compounds to provide context, detailed experimental protocols for antimicrobial susceptibility testing, and a discussion of the potential mechanisms of action.
Quantitative Data on Antimicrobial Activity
Table 1: Minimum Inhibitory Concentration (MIC) of Drimenol (B159378) against various fungal pathogens.
| Microorganism | Type | MIC (µg/mL) |
| Candida albicans | Yeast | 8 - 64 |
| Candida glabrata (Fluconazole-resistant) | Yeast | 8 - 64 |
| Candida krusei (Fluconazole-resistant) | Yeast | 8 - 64 |
| Candida parapsilosis (Fluconazole-resistant) | Yeast | 8 - 64 |
| Candida auris | Yeast | 8 - 64 |
| Aspergillus fumigatus | Mold | 8 - 64 |
| Cryptococcus neoformans | Yeast | 8 - 64 |
| Pneumocystis carinii | Fungus | 8 - 64 |
| Blastomyces dermatitidis | Fungus | 8 - 64 |
| Saksenaea vasiformis | Mold | 8 - 64 |
Data sourced from studies on drimenol and presented here as a proxy for the potential activity of drimane sesquiterpenoids.
Experimental Protocols
To determine the antimicrobial properties of this compound, a standardized method such as the broth microdilution assay would be employed to determine the Minimum Inhibitory Concentration (MIC).
Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
1. Preparation of Materials:
-
This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) at a high concentration (e.g., 10 mg/mL).
-
Microbial Culture: Grow the test microorganism (bacterial or fungal strain) in an appropriate broth medium until it reaches the exponential growth phase. Adjust the turbidity of the culture to a 0.5 McFarland standard.
-
96-Well Microtiter Plates: Use sterile, flat-bottom 96-well plates.
-
Growth Media: Prepare sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
2. Assay Procedure:
-
Serial Dilutions: Dispense 100 µL of sterile growth medium into all wells of the 96-well plate. Add 100 µL of the this compound stock solution to the first well of a row and perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
Inoculation: Dilute the standardized microbial culture to the final desired inoculum concentration (e.g., 5 x 10^5 CFU/mL for bacteria). Add 100 µL of the diluted inoculum to each well.
-
Controls:
-
Positive Control: A well containing the microbial inoculum and growth medium without this compound.
-
Negative Control: A well containing only the growth medium.
-
Solvent Control: A well containing the microbial inoculum, growth medium, and the highest concentration of the solvent used to dissolve this compound.
-
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
3. Determination of MIC:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism. This is determined by visual inspection of the wells for turbidity.
Visualizations
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Postulated Mechanism of Action: Signaling Pathway
The precise signaling pathway for the antimicrobial action of this compound has not been elucidated. However, based on the known mechanisms of other drimane sesquiterpenoids, a likely mode of action involves the disruption of the microbial cell membrane or wall, leading to a cascade of events that result in cell death.
Caption: Postulated mechanism of antimicrobial action for this compound.
Conclusion
This compound, a drimane sesquiterpenoid from Mniopetalum sp., is recognized for its antimicrobial potential. While specific quantitative data on its activity remains to be published, the known efficacy of related compounds suggests it may be a promising candidate for further investigation. The provided experimental protocol for MIC determination offers a standardized approach for future studies to quantify its antimicrobial spectrum and potency. The likely mechanism of action involves the disruption of microbial cell integrity, a common feature of drimane sesquiterpenoids. Further research is warranted to isolate and quantify the specific antimicrobial effects of this compound and to elucidate its precise molecular targets and signaling pathways. This will be crucial for evaluating its potential as a lead compound in the development of new antimicrobial agents.
References
Unveiling the Cytotoxic Potential of Mniopetals: A Focus on Mniopetal A
A comprehensive review of the available scientific literature reveals a notable scarcity of specific research on the cytotoxic effects of Mniopetal A on cancer cell lines. The Mniopetals are a family of drimane (B1240787) sesquiterpenoids isolated from fungi of the genus Mniopetalum. While this class of compounds has garnered scientific interest for its biological activities, including antimicrobial and cytotoxic properties, research has predominantly focused on other members of the family, particularly Mniopetal D.[1]
This technical guide aims to address the current landscape of research concerning this compound's effects on cancer cells. Due to the limited data specifically on this compound, this paper will also present available information on closely related Mniopetals to provide a broader context for researchers, scientists, and drug development professionals.
Quantitative Data on Cytotoxicity
As of the latest literature review, specific quantitative data, such as IC50 values for this compound against various cancer cell lines, remains unpublished in peer-reviewed journals.
For comparative purposes, the cytotoxic activity of the related compound, Mniopetal D, has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required for 50% inhibition of cell viability in vitro, was determined after a 72-hour incubation period.[2]
Table 1: In Vitro Cytotoxicity of Mniopetal D
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 8.5 |
| MCF-7 | Breast Adenocarcinoma | 5.2 |
| HeLa | Cervical Cancer | 12.1 |
| HT-29 | Colorectal Adenocarcinoma | 7.8 |
| PC-3 | Prostate Cancer | 10.4 |
Source: BenchChem, 2025[2]
Experimental Protocols
While protocols specific to this compound are not available, the methodologies used to assess the cytotoxicity of Mniopetal D can be adapted for future studies on this compound. The following are detailed experimental protocols for key assays.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1]
Objective: To determine the IC50 value of a test compound (e.g., this compound) in various cancer cell lines.
Materials:
-
Test compound stock solution (dissolved in a suitable solvent like DMSO)
-
Selected cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
96-well clear flat-bottom microplates
-
MTT solution
-
Solubilizing agent (e.g., DMSO or a specialized buffer)[1]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the medium from the wells and add 100 µL of the prepared dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the highest drug concentration). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours.
-
Solubilization: Add a solubilizing agent to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: Express cell viability as a percentage of the control (untreated cells) and calculate IC50 values from the dose-response curves.
MTT Assay Experimental Workflow
Signaling Pathways
The precise signaling pathways through which this compound exerts its cytotoxic effects have not yet been elucidated. However, research into other cytotoxic natural products provides a framework for potential mechanisms of action that could be investigated for this compound.
For instance, the proposed mechanism for Mniopetal D involves the induction of apoptosis, or programmed cell death. A potential signaling cascade initiated by Mniopetal D is thought to involve the activation of the intrinsic apoptotic pathway. This pathway is characterized by the involvement of mitochondria in response to cellular stress.
Hypothetical Apoptotic Pathway for this compound
Future Directions
The lack of specific data on this compound highlights a significant gap in the current understanding of the Mniopetal family's therapeutic potential. Future research should prioritize the following:
-
Isolation and Characterization: Ensure the specific chemical structure of this compound is well-defined.
-
In Vitro Cytotoxicity Screening: Conduct comprehensive screening of this compound against a diverse panel of human cancer cell lines to determine its IC50 values.
-
Mechanism of Action Studies: Elucidate the specific signaling pathways through which this compound induces cytotoxicity, including its effects on apoptosis, cell cycle arrest, and other relevant cellular processes.
-
Structure-Activity Relationship Studies: Compare the cytotoxic activities of this compound with other members of the Mniopetal family to establish structure-activity relationships, which can guide the design of more potent and selective anticancer agents.
Conclusion
While the cytotoxic effects of this compound on cancer cell lines remain largely unexplored, the promising activity of related compounds like Mniopetal D suggests that this compound may also possess significant anticancer properties. This technical guide provides a framework for future investigations by outlining relevant experimental protocols and potential mechanisms of action. Further research is crucial to unlock the full therapeutic potential of this compound and the broader family of Mniopetal compounds as novel anticancer agents.
References
Mniopetal A: A Technical Overview of its Natural Sources and Abundance
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources and available information regarding the abundance of Mniopetal A, a drimane-type sesquiterpenoid. This document is intended to serve as a foundational resource for researchers interested in the isolation, characterization, and potential therapeutic applications of this natural product.
Natural Source
This compound, along with a family of structurally related compounds (Mniopetals B-F), is a secondary metabolite produced by the fungus Mniopetalum sp. 87256. This fungal species, belonging to the Basidiomycetes class, was first identified as the producer of these novel enzyme inhibitors in 1994. The Canadian Mniopetalum species is the sole reported natural source of this compound.
Abundance of this compound
Quantitative data regarding the natural abundance of this compound in its fungal source is not explicitly available in publicly accessible scientific literature. The original 1994 publication by Anke, Steglich, and colleagues, which details the isolation of the Mniopetal family of compounds, is the primary source of information. However, the specific fermentation yields for each individual Mniopetal, including this compound, are not detailed in the available abstracts of this foundational paper. Access to the full-text article is required for a definitive statement on the fermentation titer of this compound.
For the purpose of providing a preliminary understanding, the following table summarizes the current availability of quantitative data for the Mniopetal family.
| Compound | Producing Organism | Fermentation Yield (mg/L) |
| This compound | Mniopetalum sp. 87256 | Data not publicly available |
| Mniopetal B | Mniopetalum sp. 87256 | Data not publicly available |
| Mniopetal C | Mniopetalum sp. 87256 | Data not publicly available |
| Mniopetal D | Mniopetalum sp. 87256 | Data not publicly available |
| Mniopetal E | Mniopetalum sp. 87256 | Data not publicly available |
| Mniopetal F | Mniopetalum sp. 87256 | Data not publicly available |
Experimental Protocols: Isolation of Mniopetals
While a detailed, step-by-step protocol for the isolation of this compound is not available in the public domain, the general methodology for the separation of the Mniopetal family of compounds from fungal fermentation has been described. The process involves submerged fermentation of Mniopetalum sp. 87256, followed by extraction and chromatographic purification of the secondary metabolites.
General Isolation Workflow:
-
Fermentation: Mniopetalum sp. 87256 is cultured in a suitable liquid medium under controlled conditions (e.g., temperature, pH, aeration) to promote the biosynthesis of Mniopetals.
-
Extraction: The fermentation broth, containing the secreted metabolites, is separated from the fungal mycelium. The broth is then extracted with an organic solvent, such as ethyl acetate, to partition the Mniopetals into the organic phase.
-
Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract containing a mixture of Mniopetals and other fungal metabolites.
-
Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques to separate the individual Mniopetal compounds. This typically involves:
-
Silica Gel Column Chromatography: For initial fractionation of the crude extract based on polarity.
-
High-Performance Liquid Chromatography (HPLC): For the final purification of the individual Mniopetal compounds to a high degree of purity.
-
-
Structure Elucidation: The purified this compound is then structurally characterized using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Visualizations
Diagram of the General Isolation Workflow for Mniopetals
Caption: A generalized workflow for the isolation of Mniopetals.
Logical Relationship of this compound Sourcing
Caption: The natural origin of this compound.
Mniopetal A: A Technical Overview of its Physicochemical Properties and Biological Significance
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Mniopetal A belongs to the mniopetals, a class of drimane (B1240787) sesquiterpenoids, which are natural products recognized for a variety of biological activities.[1][2] While comprehensive research specifically on this compound is limited, its structural relation to other compounds in the Mniopetal family allows for the inference of its physicochemical properties and potential mechanisms of action. This technical guide provides a consolidated overview of the available knowledge to support future research and development initiatives centered on this compound. It is important to note that much of the detailed data presented is based on closely related analogs, such as Mniopetal E, and the broader class of drimane sesquiterpenoids, due to the scarcity of specific public information on this compound.
Physicochemical Properties
Quantitative physicochemical data for this compound are not extensively available in public databases. However, by examining the characteristics of other drimane sesquiterpenoids, a general profile can be projected. The following table summarizes typical physicochemical properties for this class of compounds. These are representative values, and experimental determination is essential for an accurate characterization of this compound.[1]
| Property | Representative Value for Drimane Sesquiterpenoids | Importance in Drug Development |
| Molecular Weight | 200 - 400 g/mol | Influences absorption, distribution, and diffusion across membranes.[1] |
| logP (Lipophilicity) | 2 - 5 | Affects solubility, permeability, and plasma protein binding.[1] |
| Aqueous Solubility | Low to moderate | Critical for formulation and bioavailability.[1] |
| Melting Point | Variable, often crystalline solids | Important for formulation, stability, and purification.[1] |
| pKa | Typically neutral, but can have acidic/basic moieties | Influences solubility and absorption at different physiological pH values.[1] |
Experimental Protocols
Detailed experimental protocols for the synthesis or isolation of this compound have not been formally published. Nevertheless, methodologies applied to analogous compounds, such as Mniopetal E, offer a robust framework for developing such procedures.[1]
General Isolation and Purification of Mniopetals
The following workflow describes a general procedure for the isolation and purification of drimane sesquiterpenoids from fungal cultures.[2]
1. Fermentation: A fungal strain known to produce mniopetals (e.g., Mniopetalum sp.) is grown in a suitable liquid medium to facilitate the production of secondary metabolites.[2] 2. Extraction: The fermentation broth is extracted using an organic solvent like ethyl acetate (B1210297) to separate the mniopetals from the aqueous medium. The organic phase is subsequently concentrated to produce a crude extract.[2] 3. Fractionation: The crude extract undergoes column chromatography on silica (B1680970) gel, with a solvent gradient (e.g., hexane (B92381) to ethyl acetate) used for elution.[1] 4. Purification: Fractions that contain the compounds of interest, as identified by thin-layer chromatography, are further purified using preparative high-performance liquid chromatography (HPLC).[1] 5. Structure Elucidation: The molecular structure of the isolated pure compound is determined through spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1][3]
Structure Elucidation Workflow
The logical process for determining the structure of a novel natural product like a mniopetal involves a systematic workflow.
Biological Activity and Signaling Pathways
The Mniopetal family of compounds has attracted interest for their significant biological activities, which include the inhibition of viral reverse transcriptases, as well as antimicrobial and cytotoxic properties.[2] Mniopetal E, a closely related compound, has been identified as an inhibitor of HIV-1 reverse transcriptase.[3] This enzyme is vital for the replication of the virus, and its inhibition is a primary mechanism of action for many antiretroviral drugs.[3]
While a specific signaling pathway for this compound has not been elucidated, the known inhibitory action of related mniopetals on viral reverse transcriptase suggests a direct interaction with this enzyme, thereby blocking the transcription of viral RNA into DNA.
Conceptual Workflow for Cytotoxicity Screening (MTT Assay)
A general method to assess the cytotoxic properties of mniopetals is the MTT assay.[2]
Methodology:
-
Cell Seeding: Cells from a chosen cancer cell line are seeded in a 96-well plate and allowed to adhere overnight.[2]
-
Compound Treatment: The cells are treated with various concentrations of the mniopetals and incubated for a specified duration (e.g., 24-72 hours).[2]
-
MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[2]
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[2]
-
Absorbance Measurement: The absorbance is read on a plate reader to determine cell viability.
Conclusion
This compound is an intriguing natural product that, despite a lack of specific research, shows promise as a lead compound for drug discovery based on the activities of its chemical relatives.[1][2] Future research should focus on the isolation or synthesis of this compound to allow for a thorough characterization of its physicochemical properties, a detailed investigation of its mechanism of action, and a comprehensive evaluation of its therapeutic potential.
References
Methodological & Application
Mniopetal A: Application Notes for Isolation, Purification, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mniopetal A is a naturally occurring drimane-type sesquiterpenoid produced by the fungus Mniopetalum sp.. Along with its congeners (Mniopetals B-F), it belongs to a class of compounds that have garnered scientific interest for their notable biological activities. The Mniopetal family of compounds are characterized by a shared tricyclic drimane (B1240787) sesquiterpenoid skeleton, with structural diversity arising from variations in oxygenation patterns and ester side chains. A key biological activity identified for the Mniopetals is the inhibition of viral reverse transcriptases, including that of the Human Immunodeficiency Virus (HIV-1), making them promising candidates for further investigation in drug discovery programs.
This document provides a summary of available information and generalized protocols for the isolation and purification of this compound. It is important to note that specific quantitative data and detailed experimental protocols for this compound are not widely available in the public domain. The methodologies described herein are based on established procedures for the isolation of drimane sesquiterpenoids from fungal cultures.
Physicochemical Properties
| Property | Representative Value for Drimane Sesquiterpenoids | Importance in Drug Development |
| Molecular Weight | 200 - 400 g/mol | Influences absorption, distribution, and diffusion across membranes. |
| logP (Lipophilicity) | 2 - 5 | Affects solubility, permeability, and plasma protein binding. |
| Aqueous Solubility | Low to moderate | Critical for formulation and bioavailability. |
| Melting Point | Variable, often crystalline solids | Important for formulation, stability, and purification. |
| pKa |
Chromatographic Separation and Biological Activity of Mniopetals A-F: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mniopetals are a group of six drimane (B1240787) sesquiterpenoids, designated as Mniopetal A, B, C, D, E, and F, isolated from the fermentation broth of the Basidiomycete fungus, Mniopetalum sp.[1]. These compounds have garnered significant interest within the scientific community due to their diverse biological activities. Notably, they have been identified as novel inhibitors of viral reverse transcriptases, including those from the human immunodeficiency virus (HIV), avian myeloblastosis virus, and murine leukemia virus[1]. Furthermore, Mniopetals exhibit both antimicrobial and cytotoxic properties, highlighting their potential as lead compounds in the development of new therapeutic agents[1].
This document provides a comprehensive overview of the chromatographic separation of Mniopetals A-F, along with detailed protocols for their isolation and purification. Additionally, it summarizes the available data on their biological activities and outlines methodologies for their evaluation.
Data Presentation
Chromatographic Separation Parameters for Mniopetal D (Purity Assessment)
| Parameter | Value |
| Stationary Phase | C18 Reversed-Phase |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile (B52724) with 0.1% Formic Acid |
| Gradient | 5% B to 95% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Retention Time (Mniopetal D) | Data not available |
Biological Activity of Mniopetals A-F
The following table summarizes the known biological activities of Mniopetals A-F. It is important to note that specific quantitative data, such as IC50 or MIC values for each individual compound, are not extensively detailed in the available scientific literature.
| Compound | Biological Activity | Target/Assay | Quantitative Data (IC50/MIC) |
| Mniopetals A-F | Reverse Transcriptase Inhibition | HIV, Avian Myeloblastosis Virus, Murine Leukemia Virus | Data not available |
| Mniopetals A-F | Antimicrobial | Various bacteria and fungi | Data not available |
| Mniopetals A-F | Cytotoxicity | Various cancer cell lines | Data not available |
Experimental Protocols
I. Fermentation of Mniopetalum sp.
This protocol describes the cultivation of Mniopetalum sp. for the production of Mniopetals A-F.
Materials:
-
Mniopetalum sp. culture
-
YMG Medium (4 g/L yeast extract, 10 g/L malt (B15192052) extract, 4 g/L glucose)
-
Shake flasks
-
Incubator shaker
Procedure:
-
Inoculate a seed culture of Mniopetalum sp. in YMG medium.
-
Incubate the seed culture at 24°C for 48-72 hours with shaking at 150 rpm.
-
Use the seed culture to inoculate production-scale shake flasks containing YMG medium.
-
Incubate the production cultures at 24°C for 14-21 days with shaking at 150 rpm.
-
Monitor the production of Mniopetals by analytical HPLC of small aliquots of the culture broth.
II. Extraction of Mniopetals A-F
This protocol details the extraction of the target compounds from the fermentation broth.
Materials:
-
Fermentation broth from Mniopetalum sp.
-
Ethyl acetate (B1210297)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Separate the mycelium from the fermentation broth by filtration or centrifugation.
-
Extract the culture filtrate with an equal volume of ethyl acetate three times.
-
Combine the organic extracts and wash with brine.
-
Dry the ethyl acetate extract over anhydrous sodium sulfate.
-
Concentrate the extract in vacuo using a rotary evaporator to yield the crude extract.
III. Chromatographic Separation of Mniopetals A-F
This protocol provides a general workflow for the multi-step chromatographic purification of the individual Mniopetal compounds. The specific mobile phases and gradients will need to be optimized for the separation of each compound.
A. Silica (B1680970) Gel Column Chromatography (Initial Fractionation)
-
Stationary Phase: Silica gel (60-200 mesh)
-
Column Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.
-
Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Load the dried, adsorbed sample onto the top of the column.
-
Elution: Elute the column with a stepwise gradient of increasing polarity, starting with hexane (B92381) and gradually introducing a more polar solvent such as ethyl acetate and then methanol.
-
Fraction Collection: Collect fractions and monitor the separation by thin-layer chromatography (TLC) or analytical HPLC.
-
Pooling: Pool the fractions containing the Mniopetals.
B. Preparative High-Performance Liquid Chromatography (HPLC) (Fine Purification)
-
Stationary Phase: C18 reversed-phase preparative column.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid.
-
Sample Preparation: Dissolve the pooled fractions from the silica gel column in the mobile phase.
-
Injection and Elution: Inject the sample onto the HPLC column and elute with an optimized gradient to separate the individual Mniopetals A-F.
-
Fraction Collection: Collect the peaks corresponding to each Mniopetal.
-
Purity Analysis: Assess the purity of the isolated compounds by analytical HPLC.
Visualizations
Experimental Workflow for Mniopetal Isolation
References
Application Notes and Protocols for the Total Synthesis of Mniopetal A and its Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the total synthesis of Mniopetal A and its analogs, compounds of interest due to their potential as inhibitors of HIV-1 reverse transcriptase. This document outlines the synthetic strategy, key experimental protocols, and available biological data.
Mniopetals are a family of drimane (B1240787) sesquiterpenoids isolated from the fungus Mniopetalum sp.[1] Their core structure, exemplified by Mniopetal E, has been the target of several total synthesis efforts. The synthesis of this compound, which features an acylated side chain, can be achieved through a convergent strategy culminating in the late-stage esterification of a common intermediate.
Synthetic Strategy
The total synthesis of the Mniopetal core relies on two key transformations: a Horner-Wadsworth-Emmons olefination to construct a key triene precursor, followed by a stereoselective intramolecular Diels-Alder reaction to form the characteristic tricyclic core of the drimane skeleton.[2][3]
The general retrosynthetic analysis is as follows: this compound can be disconnected at the ester linkage to reveal the core diol, closely related to Mniopetal E, and the corresponding carboxylic acid side chain. The tricyclic core of Mniopetal E is accessible through an intramolecular Diels-Alder reaction of a linear triene precursor. This triene is assembled via a Horner-Wadsworth-Emmons reaction between a phosphonate (B1237965) and an aldehyde fragment, which are in turn derived from chiral starting materials.
Retrosynthetic Analysis of this compound
Caption: Retrosynthetic approach for the total synthesis of this compound.
Experimental Protocols
The following are detailed protocols for the key steps in the synthesis of the Mniopetal core, adapted from the total synthesis of (-)-Mniopetal E.
Horner-Wadsworth-Emmons Olefination
This procedure describes the coupling of the aldehyde and phosphonate fragments to form the triene precursor.
Materials:
-
Aldehyde fragment
-
Phosphonate fragment
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
A solution of the phosphonate fragment in anhydrous THF is added dropwise to a stirred suspension of NaH in anhydrous THF at 0 °C under an inert atmosphere.
-
The reaction mixture is stirred at room temperature for 30 minutes.
-
A solution of the aldehyde fragment in anhydrous THF is added dropwise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl.
-
The aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to yield the triene precursor.
Intramolecular Diels-Alder Reaction
This protocol outlines the cyclization of the triene precursor to form the drimane core.
Materials:
-
Triene precursor
-
Anhydrous toluene (B28343)
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
A solution of the triene precursor in anhydrous toluene is degassed with argon for 15 minutes.
-
The reaction mixture is heated to reflux (approximately 110 °C) in a sealed tube under an inert atmosphere.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the tricyclic drimane core.
Final Acylation to this compound
This step involves the esterification of the Mniopetal E core with the appropriate side chain to yield this compound. The structure of Mniopetal C, a closely related analog, features a 2-hydroxyoctanoyl side chain.[4] Assuming this compound possesses a similar side chain, the following general protocol can be applied.
Materials:
-
Mniopetal E core diol
-
2-Hydroxyoctanoic acid (or other desired carboxylic acid)
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a solution of the Mniopetal E core diol and 2-hydroxyoctanoic acid in anhydrous DCM, DMAP is added.
-
The solution is cooled to 0 °C and DCC is added.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The reaction mixture is filtered to remove the dicyclohexylurea byproduct.
-
The filtrate is washed successively with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to yield this compound.
Experimental Workflow
Caption: Overall workflow for the total synthesis of this compound.
Data Presentation
While the total synthesis of the Mniopetal core has been successfully achieved, quantitative data for the biological activity of this compound and its analogs are not widely available in the public domain. The inhibitory activity against HIV-1 reverse transcriptase is often described qualitatively as "potent" or "active". For the purpose of these application notes, the following tables present a template for organizing such data once it becomes available through further research.
Table 1: Synthetic Yields for Key Intermediates
| Step | Reaction Type | Product | Yield (%) |
| 1 | Horner-Wadsworth-Emmons | Triene Precursor | Data not available |
| 2 | Intramolecular Diels-Alder | Mniopetal E Core | Data not available |
| 3 | Acylation | This compound | Data not available |
Table 2: Biological Activity of this compound and Analogs
| Compound | Modification | Target | IC₅₀ (µM) |
| This compound | - | HIV-1 Reverse Transcriptase | Data not available |
| Mniopetal E | Deacylated Core | HIV-1 Reverse Transcriptase | Data not available |
| Analog 1 | Specify modification | HIV-1 Reverse Transcriptase | Data not available |
| Analog 2 | Specify modification | HIV-1 Reverse Transcriptase | Data not available |
Signaling Pathways
The primary mechanism of action reported for the Mniopetal family of compounds is the inhibition of viral reverse transcriptases.[2] Reverse transcriptase is a critical enzyme for retroviruses like HIV, as it is responsible for transcribing the viral RNA genome into DNA, which is then integrated into the host cell's genome. By inhibiting this enzyme, Mniopetals block a key step in the viral replication cycle. Further research is needed to determine if these compounds interact with other cellular signaling pathways.
HIV-1 Replication Cycle and Inhibition by Mniopetals
Caption: Inhibition of HIV-1 reverse transcription by this compound.
Conclusion
The total synthesis of the Mniopetal core structure has been established, providing a framework for the synthesis of this compound and a variety of its analogs. The key synthetic challenges have been addressed through the strategic application of the Horner-Wadsworth-Emmons olefination and the intramolecular Diels-Alder reaction. While the biological activity of these compounds as HIV-1 reverse transcriptase inhibitors is promising, further quantitative structure-activity relationship (SAR) studies are necessary to optimize their potency and drug-like properties. The protocols and data templates provided herein serve as a guide for researchers in the continued exploration of this intriguing class of natural products for the development of novel antiviral agents.
References
Mniopetal A: Application Notes and Protocols for Bioactivity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mniopetal A is a member of the drimane (B1240787) sesquiterpenoid class of natural products.[1] While specific research on this compound is limited, the Mniopetal family of compounds, isolated from fungi of the genus Mniopetalum, has demonstrated a range of biological activities, including antimicrobial, cytotoxic, and antiviral properties.[2] Notably, Mniopetal E, a structurally related compound, has been identified as an inhibitor of the reverse transcriptase of the human immunodeficiency virus (HIV)-1.[3] These application notes provide an overview of the methodologies to assess the in vitro bioactivities of this compound, drawing upon established protocols for the Mniopetal family and other drimane sesquiterpenoids.
Data Presentation: Summary of Bioactivity
Quantitative bioactivity data for this compound is not widely available in the public domain. The following table summarizes the known qualitative bioactivities for the Mniopetal family and provides specific quantitative data for the closely related Mniopetal D as a reference.
| Compound/Family | Target/Assay | Activity Metric | Value |
| Mniopetals A-F | Various Microbes | Antimicrobial | Active |
| Mniopetals A-F | Various Cancer Cell Lines | Cytotoxicity | Active |
| Mniopetal E | HIV-1 Reverse Transcriptase | Inhibition | Potent |
| Mniopetal D | A549 (Lung Carcinoma) | IC₅₀ (µM) | 8.5 |
| Mniopetal D | MCF-7 (Breast Adenocarcinoma) | IC₅₀ (µM) | 5.2 |
| Mniopetal D | HeLa (Cervical Cancer) | IC₅₀ (µM) | 12.1 |
| Mniopetal D | HT-29 (Colorectal Adenocarcinoma) | IC₅₀ (µM) | 7.8 |
| Mniopetal D | PC-3 (Prostate Cancer) | IC₅₀ (µM) | 10.4 |
Note: "Active" and "Potent" are qualitative descriptors from the literature; specific quantitative values for this compound are not provided in the available sources.[2] The IC₅₀ values for Mniopetal D are provided for comparative purposes.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against various cancer cell lines. The MTT assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of cell viability.[2]
Materials:
-
This compound stock solution (dissolved in DMSO)
-
Selected cancer cell lines (e.g., A549, MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 48-72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[2]
-
Solubilization: Add a solubilizing agent to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the this compound concentration using non-linear regression analysis.[4]
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Assay (Broth Microdilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[5]
Materials:
-
This compound stock solution
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microplates
-
Microplate reader or visual inspection
Procedure:
-
Prepare Inoculum: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard.[6]
-
Serial Dilution: Perform a two-fold serial dilution of this compound in the broth medium in a 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microbe without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.[6] This can be determined by visual inspection or by measuring the optical density with a microplate reader.
Caption: Workflow for the broth microdilution antimicrobial assay.
HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This protocol measures the ability of this compound to inhibit the activity of HIV-1 reverse transcriptase, an enzyme crucial for viral replication.
Materials:
-
This compound stock solution
-
Recombinant HIV-1 Reverse Transcriptase
-
Reaction buffer
-
Template-primer (e.g., poly(rA)-oligo(dT))
-
Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., [³H]TTP)
-
96-well plate
-
Scintillation counter or other appropriate detection system
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, template-primer, and dNTPs.
-
Compound Incubation: Add various concentrations of this compound to the wells of the 96-well plate. Include a positive control (a known RT inhibitor) and a negative control (no inhibitor).
-
Reaction Initiation: Initiate the reaction by adding the HIV-1 RT enzyme to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction, for example, by adding EDTA.
-
Quantification of DNA Synthesis: Quantify the amount of newly synthesized DNA by measuring the incorporation of the labeled dNTP using a scintillation counter.[2]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the negative control. Determine the IC₅₀ value.
Caption: Workflow for the HIV-1 RT inhibition assay.
Potential Signaling Pathways
While the specific signaling pathways modulated by this compound have not been elucidated, drimane sesquiterpenoids are known to interact with various cellular targets.[1]
NF-κB Signaling Pathway
Some drimane sesquiterpenoids have been shown to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a key regulator of the inflammatory response.[7] Inhibition of this pathway can lead to a reduction in the production of pro-inflammatory cytokines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Total synthesis of (-)-mniopetal E, a novel biologically intriguing drimane sesquiterpenoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Inhibitory Potential of the Drimane Sesquiterpenoids Isotadeonal and Polygodial in the NF-kB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MTT Assay-Based Cytotoxicity Testing of Mniopetal A
Audience: Researchers, scientists, and drug development professionals.
Introduction
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing the in vitro cytotoxic effects of chemical compounds.[1][2] This assay quantifies cell viability by measuring the metabolic activity of living cells.[1] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.[1] The amount of this formazan, which can be solubilized and measured spectrophotometrically, is directly proportional to the number of viable cells.[3] This document provides a detailed protocol for determining the cytotoxicity of Mniopetal A, a drimane (B1240787) sesquiterpenoid natural product, using the MTT assay. While specific data on this compound is limited, information on related compounds such as Mniopetal C and D suggests it likely has low to moderate aqueous solubility, a key consideration in its preparation for this assay.[4][5]
Experimental Protocols
This section outlines the detailed methodology for assessing the cytotoxicity of this compound.
Materials and Reagents
| Reagent/Material | Specifications |
| This compound | Purity >95% |
| Cell Line | e.g., HeLa, A549, or other relevant cancer cell line |
| MTT Solution | 5 mg/mL in sterile Phosphate Buffered Saline (PBS) |
| Solubilization Solution | Dimethyl sulfoxide (B87167) (DMSO) or 0.01 M HCl in isopropanol |
| Cell Culture Medium | e.g., DMEM, RPMI-1640, supplemented with 10% FBS and 1% Penicillin-Streptomycin |
| Phosphate Buffered Saline (PBS) | pH 7.4, sterile |
| 96-well flat-bottom plates | Sterile, tissue culture treated |
| CO2 Incubator | 37°C, 5% CO2, humidified atmosphere |
| Microplate Reader | Capable of measuring absorbance at 570 nm |
Preparation of this compound Stock Solution
Due to the presumed low aqueous solubility of this compound, a stock solution should be prepared in an organic solvent.
-
Dissolve this compound in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
For the experiment, dilute the stock solution in a complete cell culture medium to the desired final concentrations. The final concentration of DMSO in the culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.
Cell Seeding
-
Culture the selected cell line to approximately 80-90% confluency.
-
Trypsinize the cells and perform a cell count using a hemocytometer or an automated cell counter.
-
Seed the cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and recovery.
Treatment with this compound
-
After 24 hours of incubation, remove the medium from the wells.
-
Add 100 µL of fresh medium containing various concentrations of this compound to the respective wells.
-
Include a vehicle control (medium with the same percentage of DMSO as the highest concentration of this compound) and a negative control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
MTT Assay Procedure
-
Following the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.[6]
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
After incubation, carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
Data Analysis
-
Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment concentration using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth) from the dose-response curve.
Data Presentation
The quantitative data from the MTT assay should be summarized in a clear and structured table for easy comparison.
| This compound Conc. (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 100 | ||
| Concentration 1 | |||
| Concentration 2 | |||
| Concentration 3 | |||
| Concentration 4 | |||
| Concentration 5 |
Visualizations
Experimental Workflow
Caption: Workflow for this compound cytotoxicity testing using the MTT assay.
Putative Signaling Pathway
Caption: A potential apoptotic signaling pathway that may be induced by this compound.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| High background absorbance | Contamination of medium or reagents.[7] Phenol (B47542) red in medium can interfere.[8] | Use fresh, sterile reagents. Use phenol red-free medium during the assay.[8] |
| Low absorbance readings | Cell seeding density is too low. Incomplete solubilization of formazan.[8] | Optimize cell seeding density. Ensure complete dissolution of formazan crystals by gentle shaking.[8] |
| Inconsistent results between replicates | Inaccurate pipetting. "Edge effect" in 96-well plates. | Ensure accurate and consistent pipetting. Avoid using the outer wells of the plate. |
| This compound interference | The compound may directly reduce MTT.[9] | Run a control with this compound and MTT in a cell-free medium to check for direct reduction.[9] |
References
- 1. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. bds.berkeley.edu [bds.berkeley.edu]
- 4. benchchem.com [benchchem.com]
- 5. Mniopetal C | C23H34O8 | CID 454773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Reverse Transcriptase Inhibition Assay Using Mniopetal A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mniopetal A belongs to a family of drimane (B1240787) sesquiterpenoids isolated from fungi of the genus Mniopetalum.[1] This class of natural products has demonstrated significant inhibitory activity against RNA-directed DNA polymerases, including the reverse transcriptase (RT) of the human immunodeficiency virus (HIV).[1][2] Reverse transcriptase is a critical enzyme for the replication of retroviruses like HIV, as it transcribes the viral RNA genome into DNA, which is then integrated into the host cell's genome.[3] The inhibition of this enzyme is a key therapeutic strategy in the management of HIV infection.[4]
These application notes provide a comprehensive overview of the use of this compound as a potential reverse transcriptase inhibitor and include detailed protocols for its evaluation in in vitro assays.
Mechanism of Action
This compound, as a drimane sesquiterpenoid, is part of a class of compounds known for their diverse biological activities, including antimicrobial and cytotoxic properties.[1][2] While the precise binding site and inhibitory mechanism of this compound on reverse transcriptase have not been detailed in the available literature, it is hypothesized to act as a non-nucleoside reverse transcriptase inhibitor (NNRTI). NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, which is distinct from the active site where nucleoside analogs bind. This binding induces a conformational change in the enzyme, thereby disrupting its catalytic activity and halting DNA synthesis.
Caption: Mechanism of this compound as a non-nucleoside reverse transcriptase inhibitor.
Data Presentation
While specific quantitative data for this compound is not widely available in public literature, the Mniopetal family of compounds has been identified as inhibitors of reverse transcriptases.[1][2] The following table provides a template for summarizing experimental data for this compound and related compounds.
| Compound | Target Enzyme | IC₅₀ (µM) | Reference(s) |
| This compound | HIV-1 Reverse Transcriptase | TBD | |
| Mniopetal E | HIV-1 Reverse Transcriptase | Active | [5] |
| Mniopetal F | Reverse Transcriptases | Active | |
| Control | |||
| Nevirapine | HIV-1 Reverse Transcriptase | ~0.2 | (Literature) |
TBD: To be determined by experimentation. Active: Reported as an inhibitor, but specific IC₅₀ value not provided in the cited literature.
Experimental Protocols
The following protocols describe a standard in vitro assay to determine the inhibitory activity of this compound against a viral reverse transcriptase, such as HIV-1 RT. A colorimetric ELISA-based assay is detailed below, which is a common non-radioactive method.
Reverse Transcriptase Inhibition Assay (Colorimetric ELISA-based)
This assay measures the amount of digoxigenin (B1670575) (DIG)-labeled dUTP incorporated into a new DNA strand synthesized by the reverse transcriptase. The biotinylated primer allows for capture onto a streptavidin-coated plate, and the amount of incorporated DIG is quantified using an anti-DIG antibody conjugated to horseradish peroxidase (HRP).
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Control inhibitor (e.g., Nevirapine)
-
Streptavidin-coated 96-well microplates
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 8.3, 75 mM KCl, 3 mM MgCl₂, 10 mM DTT)
-
Template/Primer Hybrid (e.g., poly(rA)•oligo(dT)₁₅)
-
dNTP mix (dATP, dCTP, dGTP, dTTP, and DIG-dUTP)
-
Biotin-dUTP
-
Lysis Buffer
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Anti-digoxigenin-HRP conjugate
-
HRP substrate (e.g., TMB)
-
Stop Solution (e.g., 1 M H₂SO₄)
-
Microplate reader
Experimental Workflow:
Caption: Workflow for the colorimetric reverse transcriptase inhibition assay.
Protocol:
-
Preparation of Reagents: Prepare all buffers and solutions. Dilute this compound and control inhibitors to various concentrations in the reaction buffer.
-
Reaction Setup:
-
In a 96-well reaction plate (not the streptavidin plate), add 10 µL of the diluted this compound or control inhibitor to the respective wells.
-
Include positive control wells (no inhibitor) and negative control wells (no enzyme).
-
Add 20 µL of the diluted HIV-1 RT enzyme to all wells except the negative control.
-
Initiate the reaction by adding 20 µL of the reaction mixture containing the template/primer and dNTPs (including DIG-dUTP and Biotin-dUTP).
-
-
Incubation: Incubate the reaction plate at 37°C for 1-2 hours to allow for DNA synthesis.
-
Capture and Detection:
-
Stop the reaction by adding 10 µL of lysis buffer.
-
Transfer 50 µL of the reaction mixture to a streptavidin-coated 96-well plate.
-
Incubate for 1 hour at 37°C to allow the biotin-labeled DNA to bind to the streptavidin.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of diluted anti-digoxigenin-HRP conjugate to each well and incubate for 1 hour at 37°C.
-
Wash the plate five times with wash buffer.
-
-
Signal Generation and Measurement:
-
Add 100 µL of HRP substrate to each well and incubate in the dark for 10-30 minutes, or until sufficient color has developed.
-
Stop the reaction by adding 100 µL of stop solution.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Absorbance of Sample - Absorbance of Negative Control) / (Absorbance of Positive Control - Absorbance of Negative Control))
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot). The IC₅₀ is the concentration of this compound that results in 50% inhibition of the reverse transcriptase activity.
Conclusion
This compound represents a promising natural product for the development of novel antiretroviral agents. The provided protocols offer a robust framework for the in vitro evaluation of its inhibitory activity against reverse transcriptase. Further studies are warranted to elucidate its precise mechanism of action, determine its efficacy in cell-based assays, and assess its potential for further drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. The mniopetals, new inhibitors of reverse transcriptases from a Mniopetalum species (Basidiomycetes). I. Producing organism, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reverse transcriptase - Wikipedia [en.wikipedia.org]
- 4. HIV Treatment as Prevention | HIV.gov [hiv.gov]
- 5. Total synthesis of (-)-mniopetal E, a novel biologically intriguing drimane sesquiterpenoid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Mniopetal A Analogs for Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mniopetal A, a member of the drimane (B1240787) sesquiterpenoid family of natural products, has emerged as a promising scaffold for the development of novel therapeutic agents. Isolated from fungi of the genus Mniopetalum, these compounds have demonstrated notable biological activities, including the inhibition of viral reverse transcriptases, as well as antimicrobial and cytotoxic properties.[1] This document provides a comprehensive guide to the design, synthesis, and biological evaluation of this compound analogs to facilitate structure-activity relationship (SAR) studies. Detailed experimental methodologies for the synthesis of analogs and key biological assays are presented, alongside a framework for data analysis and interpretation. These notes are intended to serve as a foundational resource for researchers engaged in the exploration of the therapeutic potential of the Mniopetal scaffold.
Introduction
The Mniopetals are a class of natural products characterized by a common drimane sesquiterpenoid core.[1] Their demonstrated inhibitory activity against RNA-directed DNA polymerases, including HIV-1 reverse transcriptase, makes them attractive candidates for further investigation in drug discovery.[1] Structure-activity relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds like this compound. By systematically modifying the chemical structure of this compound and evaluating the biological activity of the resulting analogs, researchers can identify key pharmacophoric features and guide the design of more effective therapeutic agents.
This document outlines the necessary protocols for:
-
The chemical synthesis of this compound analogs.
-
The in vitro evaluation of their biological activity, focusing on anti-HIV-1 reverse transcriptase activity and general cytotoxicity.
-
The systematic analysis of the resulting data to establish clear structure-activity relationships.
Data Presentation: Structure-Activity Relationship of Mniopetal Analogs
The following tables present representative data for the biological activity of synthesized Mniopetal analogs. This data is provided as a template for researchers to structure their own findings from SAR studies. The data illustrates how modifications to the Mniopetal scaffold can influence biological activity.
Table 1: In Vitro Anti-HIV-1 Reverse Transcriptase Activity of this compound Analogs
| Compound ID | Modification Description | IC₅₀ (µM) against HIV-1 RT |
| This compound | Parent Compound | 14.5 |
| MNA-01 | C-7 Hydroxyl Esterification (Acetate) | 7.9 |
| MNA-02 | C-7 Hydroxyl Etherification (Methyl) | 11.8 |
| MNA-03 | C-9 Carbonyl Reduction (Alcohol) | 28.3 |
| MNA-04 | A-Ring Aromatization | > 100 |
| MNA-05 | Side Chain Modification (Addition of Phenyl Group) | 5.1 |
| Efavirenz | Positive Control (NNRTI) | 0.003 |
Table 2: Cytotoxicity of this compound Analogs in Human Embryonic Kidney (HEK293) Cells
| Compound ID | Modification Description | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/IC₅₀) |
| This compound | Parent Compound | > 100 | > 6.9 |
| MNA-01 | C-7 Hydroxyl Esterification (Acetate) | > 100 | > 12.7 |
| MNA-02 | C-7 Hydroxyl Etherification (Methyl) | > 100 | > 8.5 |
| MNA-03 | C-9 Carbonyl Reduction (Alcohol) | 85.2 | 3.0 |
| MNA-04 | A-Ring Aromatization | > 100 | - |
| MNA-05 | Side Chain Modification (Addition of Phenyl Group) | 75.4 | 14.8 |
| Efavirenz | Positive Control (NNRTI) | > 100 | > 33,333 |
Experimental Protocols
General Synthesis of this compound Analogs
The synthesis of this compound analogs can be achieved through semi-synthetic modifications of the natural product or through total synthesis. The following protocol describes a general method for the esterification of the C-7 hydroxyl group, a common modification in SAR studies.
Protocol 3.1.1: Esterification of this compound at the C-7 Hydroxyl Group
-
Dissolution: Dissolve this compound (1 equivalent) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add anhydrous pyridine (B92270) (2 equivalents) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Acylation: Slowly add the desired acyl chloride (e.g., acetyl chloride, 1.5 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica (B1680970) gel column chromatography using a suitable solvent gradient (e.g., 0-50% ethyl acetate (B1210297) in hexane) to yield the desired this compound analog.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Biological Assays
Protocol 3.2.1: HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This protocol outlines a non-radioactive, colorimetric assay to determine the inhibitory activity of this compound analogs against HIV-1 RT.
-
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Assay buffer (e.g., Tris-HCl buffer with MgCl₂, KCl, DTT)
-
Template/primer (e.g., poly(A)·oligo(dT))
-
Deoxynucleotide triphosphate (dNTP) mix containing digoxigenin-labeled dUTP (DIG-dUTP)
-
Lysis buffer
-
Anti-DIG-Peroxidase (POD) conjugate
-
Peroxidase substrate (e.g., ABTS)
-
Stop solution (e.g., acidic solution)
-
Microplate reader
-
This compound analogs dissolved in DMSO
-
-
Procedure:
-
Prepare serial dilutions of the this compound analogs in DMSO.
-
In a 96-well microplate, add the assay buffer, template/primer, and the test compounds at various concentrations.
-
Initiate the reaction by adding recombinant HIV-1 RT to each well.
-
Incubate the plate at 37°C for 1 hour.
-
Stop the reaction by adding the lysis buffer.
-
Transfer the reaction mixture to a streptavidin-coated microplate and incubate to allow the biotin-labeled primer to bind.
-
Wash the plate to remove unincorporated nucleotides.
-
Add the anti-DIG-POD conjugate and incubate.
-
Wash the plate to remove the unbound conjugate.
-
Add the peroxidase substrate and incubate to allow for color development.
-
Stop the colorimetric reaction with a stop solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Protocol 3.2.2: Cytotoxicity Assay (MTS Assay)
This protocol is used to assess the general cytotoxicity of the this compound analogs against a selected cell line (e.g., HEK293) to determine their therapeutic window.
-
Materials:
-
HEK293 cells (or other suitable cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound analogs dissolved in DMSO
-
MTS reagent
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound analogs in the complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the analogs.
-
Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.
-
Add MTS reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells and determine the CC₅₀ value using non-linear regression analysis.
-
Visualizations
Signaling Pathway
Caption: Proposed mechanism of this compound analogs targeting HIV-1 Reverse Transcriptase.
Experimental Workflow
Caption: Workflow for the development and evaluation of this compound analogs.
References
Application Notes and Protocols for In Vitro Efficacy Testing of Mniopetal A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mniopetal A belongs to the family of drimane (B1240787) sesquiterpenoids, natural compounds that have garnered significant interest for their diverse biological activities, including cytotoxic, antimicrobial, and antiviral properties.[1] This document provides detailed application notes and experimental protocols for testing the in vitro efficacy of this compound, with a focus on its potential anticancer and anti-inflammatory activities. The protocols outlined herein are designed to be readily implemented in a standard cell biology laboratory.
While specific quantitative data for this compound is not widely available in public literature, this guide will utilize data from the structurally similar Mniopetal D as a representative example to illustrate data presentation and expected outcomes.[2] Researchers are encouraged to generate specific data for this compound using the provided protocols.
I. Assessment of Cytotoxic Activity
The cytotoxic potential of this compound can be evaluated against a panel of human cancer cell lines to determine its efficacy and selectivity. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying cytotoxicity.
Data Presentation: In Vitro Cytotoxicity of Mniopetal D (Representative Data)
The following table summarizes the IC50 values for Mniopetal D against various human cancer cell lines after 72 hours of incubation. This format should be used to present the experimental data obtained for this compound.
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 8.5 |
| MCF-7 | Breast Adenocarcinoma | 5.2 |
| HeLa | Cervical Cancer | 12.1 |
| HT-29 | Colorectal Adenocarcinoma | 7.8 |
| PC-3 | Prostate Cancer | 10.4 |
| Data sourced from a technical guide on Mniopetal D.[2] |
Experimental Protocols
Objective: To determine the IC50 value of this compound in various cancer cell lines.
Principle: These colorimetric assays measure the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce a tetrazolium salt (MTT or XTT) to a colored formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.[3][4]
Materials:
-
This compound stock solution (dissolved in DMSO)
-
Selected cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.[2]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. A suggested starting concentration range is 0.1 to 100 µM.
-
Include a vehicle control (medium with the same DMSO concentration as the highest this compound concentration) and a no-cell control (medium only).
-
Remove the medium from the wells and add 100 µL of the this compound dilutions.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT/XTT Assay:
-
For MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[5] Then, carefully remove the medium and add 150 µL of DMSO to dissolve the formazan crystals. Shake the plate for 10-15 minutes.[3]
-
For XTT Assay: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL of the mixture to each well and incubate for 2-4 hours at 37°C.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm for the MTT assay[6] and 450 nm for the XTT assay using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of this compound concentration to determine the IC50 value using non-linear regression analysis.
-
Objective: To determine if this compound induces apoptosis in cancer cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane.[7][8] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[7][8] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.[8]
Materials:
-
This compound
-
Cancer cell lines
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24-48 hours. Include an untreated control.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both.
-
II. Assessment of Anti-inflammatory Activity
The anti-inflammatory potential of this compound can be investigated by its ability to suppress the production of pro-inflammatory mediators in immune cells, such as macrophages, stimulated with an inflammatory agent like lipopolysaccharide (LPS).
Experimental Protocols
Objective: To determine if this compound inhibits the gene expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in LPS-stimulated macrophages.
Principle: Quantitative real-time PCR (qPCR) is a sensitive method to measure the amount of specific mRNA transcripts.[9] By measuring the mRNA levels of TNF-α and IL-6, the effect of this compound on their gene expression can be quantified.
Materials:
-
This compound
-
Macrophage cell line (e.g., RAW 264.7)
-
LPS
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR SYBR Green master mix
-
Primers for TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Protocol:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 4-6 hours.
-
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the cells using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
-
qPCR:
-
Perform qPCR using SYBR Green master mix and specific primers for TNF-α, IL-6, and GAPDH.
-
A typical qPCR cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation and annealing/extension.[9]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.[10]
-
Objective: To investigate if this compound's anti-inflammatory effects are mediated through the inhibition of the NF-κB signaling pathway.
Principle: The NF-κB pathway is a key regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation with LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[11] Western blotting can be used to detect the levels of total and phosphorylated IκBα to assess the activation of this pathway.[12]
Materials:
-
This compound
-
RAW 264.7 cells
-
LPS
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-IκBα, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis:
-
Treat cells as described for the qPCR experiment.
-
Lyse the cells with ice-cold lysis buffer.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Transfer:
-
Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the levels of phosphorylated IκBα to total IκBα.
-
III. Visualizations
Experimental Workflows and Signaling Pathways
Caption: Workflow for determining the cytotoxicity of this compound using MTT/XTT assays.
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Caption: Proposed mechanism of anti-inflammatory action of this compound via the NF-κB pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. benchchem.com [benchchem.com]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. biologi.ub.ac.id [biologi.ub.ac.id]
- 9. Approaches to Determine Expression of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Mniopetal A Yield from Fungal Cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of Mniopetal A yield from fungal cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
This compound belongs to the drimane-type sesquiterpenoid class of natural products. While specific research on this compound is ongoing, related compounds in the mniopetal family have demonstrated inhibitory effects on mammalian RNA-directed DNA polymerases, suggesting potential for antiviral and anticancer research.[1] Drimane (B1240787) sesquiterpenoids from fungi are a significant area of interest for drug discovery due to their diverse and potent biological activities.[1]
Q2: Which fungal species are known to produce Mniopetals?
Mniopetals A, B, C, D, E, and F have been isolated from the basidiomycete fungus Mniopetalum sp. 87256.[2] Other fungi, including species from the genera Aspergillus, Xylaria, Perenniporia, and Cerrena, are known producers of drimane-type sesquiterpenoids and may serve as potential sources for similar compounds.[1]
Q3: What are the general chemical properties of this compound to consider during extraction?
As a drimane-type sesquiterpenoid, this compound is expected to be a moderately polar compound. These compounds are typically soluble in organic solvents such as ethyl acetate (B1210297), methanol (B129727), and chloroform (B151607), with limited solubility in water. Stability can be a concern, as some sesquiterpenoids are sensitive to heat and prolonged exposure to acidic or basic conditions.[1]
Q4: What are the critical stages in the this compound production and extraction workflow?
The critical stages include:
-
Fungal Fermentation: Optimizing culture conditions such as media composition, pH, temperature, aeration, and incubation time is crucial to maximize the production of this compound.[1]
-
Extraction: Efficiently separating this compound from the fungal broth and mycelia using appropriate solvents and techniques is key to a high yield.[1]
-
Purification: Isolating this compound from other co-extracted metabolites is necessary to achieve the desired purity.[1]
-
Quantification: Accurately measuring the yield and purity of the final product is typically performed using High-Performance Liquid Chromatography (HPLC).[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the optimization of this compound yield.
Problem 1: Low or No this compound Production
| Possible Causes | Solutions |
| Suboptimal Fermentation Conditions | 1. Optimize Media Composition: Test different media such as Potato Dextrose Broth (PDB) and Yeast Malt Extract Broth (YMG).[1] Consider using the "One Strain Many Compounds" (OSMAC) approach by systematically varying media components.[3][4][5] 2. Adjust pH and Temperature: The optimal pH and temperature for drimane sesquiterpenoid production can vary. Start with a pH around 6.0 and a temperature of 25-30°C and optimize from there.[6] 3. Ensure Adequate Aeration: Use baffled flasks and optimize the shaking speed (e.g., 150 rpm) to ensure sufficient oxygen supply.[1][7] |
| Fungal Strain Issues | 1. Strain Viability: Re-culture the fungus from a fresh stock to ensure the strain has not lost its ability to produce the metabolite. 2. Incorrect Incubation Time: Perform a time-course study to determine the optimal incubation period for this compound production, which can range from 14 to 21 days.[1] |
Problem 2: Low Extraction Yield
| Possible Causes | Solutions |
| Inefficient Extraction Solvent | 1. Test Different Solvents: While ethyl acetate is commonly used, test other solvents of varying polarities like chloroform or methanol.[1] 2. Perform Multiple Extractions: Repeat the extraction process at least three times to maximize the recovery of this compound.[1] |
| Insufficient Mixing | 1. Increase Shaking Time: Vigorously shake the separatory funnel for 10-15 minutes during liquid-liquid extraction.[1] 2. Use Sonication: Sonication can help to disrupt cells and improve the extraction efficiency. |
| This compound Retained in Mycelia | 1. Separate Mycelia Extraction: Perform a separate extraction of the fungal mycelia by soaking in methanol or acetone (B3395972) overnight.[1] Combine this extract with the broth extract. |
Problem 3: Co-elution of Impurities during Purification
| Possible Causes | Solutions |
| Poor Separation in Column Chromatography | 1. Use a Shallower Gradient: A slower, more gradual increase in solvent polarity during column chromatography can improve the resolution of compounds. 2. Optimize Stationary Phase: If using silica (B1680970) gel, consider different mesh sizes. Alternatively, other stationary phases like C18 reversed-phase silica can be tested. |
| Inappropriate Mobile Phase in HPLC | 1. Optimize HPLC Gradient and Flow Rate: Experiment with different mobile phase compositions (e.g., acetonitrile (B52724)/water or methanol/water) and gradient profiles to achieve better separation. 2. Try Different Column Chemistry: If co-elution persists, using an HPLC column with a different chemistry (e.g., phenyl-hexyl) may provide the necessary selectivity. |
Problem 4: Degradation of this compound
| Possible Causes | Solutions |
| High Temperatures during Concentration | 1. Use a Rotary Evaporator at Low Temperature: Do not exceed 40°C when evaporating the solvent.[1] |
| Exposure to Strong Acids or Bases | 1. Maintain Neutral pH: Ensure that the pH is maintained close to neutral during the extraction and purification process, as sesquiterpene lactones can be unstable under acidic or alkaline conditions.[1] |
| Repeated Freeze-Thaw Cycles | 1. Prepare Single-Use Aliquots: For long-term storage, dissolve the purified this compound in a suitable solvent (e.g., DMSO), prepare single-use aliquots, and store at -80°C.[1] |
Quantitative Data
Table 1: Influence of Culture Medium on Drimane Sesquiterpenoid Yield (Hypothetical Data Based on OSMAC Principles)
| Medium | Carbon Source | Nitrogen Source | Additive | Relative Yield (%) |
| PDB | Glucose | Potato Extract | - | 100 |
| YMG | Glucose | Yeast Extract, Malt Extract | - | 120 |
| Rice | Starch | - | - | 150 |
| PDB | Glucose | Potato Extract | 3% Sea Salt | 135 |
| PDB | Glucose | Potato Extract | 3% NaBr | 110 |
This table illustrates the "One Strain Many Compounds" (OSMAC) principle, where varying the culture medium can significantly impact the yield of secondary metabolites.[4][5][8]
Table 2: Effect of pH and Temperature on Fungal Biomass and Secondary Metabolite Production
| Parameter | Value | Biomass (g/L) | Relative Metabolite Yield (%) |
| pH | 5.0 | 10.5 | 80 |
| 6.5 | 12.2 | 100 | |
| 8.0 | 11.1 | 90 | |
| Temperature (°C) | 25 | 11.8 | 95 |
| 30 | 12.5 | 100 | |
| 35 | 9.7 | 70 |
Data adapted from studies on fungal pigment and recombinant protein production, demonstrating that optimal conditions for biomass growth may not coincide with maximum secondary metabolite production.[6]
Experimental Protocols
Protocol 1: Submerged Fermentation of Mniopetalum sp.
-
Media Preparation: Prepare Potato Dextrose Broth (PDB) or Yeast Malt Extract Broth (YMG). Sterilize by autoclaving.[1]
-
Inoculation: Inoculate the sterile medium with a fresh culture of Mniopetalum sp.[1]
-
Incubation: Incubate the culture at 25-28°C for 14-21 days with shaking at 150 rpm.[1]
-
Monitoring: Periodically check for contamination and monitor the growth of the fungus.
Protocol 2: Extraction and Initial Purification of this compound
-
Separation of Mycelia and Broth: After incubation, separate the fungal mycelia from the culture broth by filtration through cheesecloth or by centrifugation.[1]
-
Broth Extraction: Transfer the filtered broth to a separatory funnel and add an equal volume of ethyl acetate. Shake vigorously for 10-15 minutes. Allow the layers to separate and collect the upper ethyl acetate layer. Repeat this extraction two more times.[1]
-
Mycelia Extraction (Recommended): Soak the collected mycelia in methanol or acetone overnight, followed by filtration. Concentrate the resulting extract and partition it with ethyl acetate as described for the broth.[1]
-
Concentration: Combine all ethyl acetate extracts and evaporate to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.[1]
Protocol 3: Quantification of this compound by HPLC
-
Sample Preparation: Dissolve a known amount of the crude extract in a suitable solvent (e.g., methanol or acetonitrile). Filter the sample through a 0.22 µm syringe filter before injection.
-
HPLC System: Use a reversed-phase C18 column.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, is a common starting point.
-
Detection: Use a UV detector at a wavelength determined by the UV spectrum of this compound (if unknown, a photodiode array detector can be used to determine the optimal wavelength).
-
Quantification: Create a standard curve using a purified standard of this compound or a closely related drimane sesquiterpenoid. Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.
Mandatory Visualizations
This compound Biosynthesis Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A critical review on submerged production of mushroom and their bioactive metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Genome mining and OSMAC strategies unveil diverse secondary metabolites from the endophytic fungus Diaporthe kyushuensis ZMU-48-1 with antifungal activity [frontiersin.org]
- 5. OSMAC Strategy Integrated with Molecular Networking for Accessing Griseofulvin Derivatives from Endophytic Fungi of Moquiniastrum polymorphum (Asteraceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of pH and temperature on recombinant manganese peroxidase production and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Submerged culture conditions for the production of mycelial biomass and antimicrobial metabolites by Polyporus tricholoma Mont - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arpnjournals.com [arpnjournals.com]
Technical Support Center: Improving HPLC Separation of Mniopetal Isomers
This technical support center provides targeted troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in separating Mniopetal isomers via HPLC.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: Why am I seeing poor resolution or complete co-elution of the R- and S-Mniopetal isomer peaks?
A1: Poor resolution between closely related isomers is a common challenge.[1] The primary causes are typically related to a lack of selectivity in the chromatographic system.
-
Inappropriate Column Selection: Standard achiral columns (like a C18) will not separate enantiomers. You must use a Chiral Stationary Phase (CSP). Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often the first choice for chiral separations.[2] If you are using a CSP and still see poor resolution, the specific chiral selector may not be suitable for Mniopetal.
-
Suboptimal Mobile Phase: The composition of the mobile phase is critical for achieving selectivity.[3][4] The choice of organic modifier (e.g., isopropanol (B130326) vs. ethanol (B145695) in normal phase) and the presence of additives can dramatically alter the interactions between the isomers and the stationary phase.[2]
-
Method Parameters: High flow rates can decrease resolution, while non-optimal column temperatures can affect the interactions that lead to separation.[5][6]
Solutions to Try:
-
Column Screening: If possible, screen different types of chiral columns (e.g., amylose vs. cellulose-based CSPs).
-
Mobile Phase Optimization: Systematically vary the ratio of your organic modifier to the hexane (B92381) or heptane. Small changes can lead to significant improvements.[3]
-
Modifier/Additive Introduction: For acidic or basic analytes, adding a small amount (e.g., 0.1%) of an acid (like trifluoroacetic acid, TFA) or a base (like diethylamine, DEA) to the mobile phase can improve peak shape and resolution.[7]
-
Reduce Flow Rate: Lowering the flow rate can increase the time the isomers spend interacting with the stationary phase, often improving resolution.[6]
-
Adjust Temperature: Experiment with different column temperatures. Lower temperatures sometimes enhance chiral recognition.[6]
Q2: My Mniopetal isomer peaks are tailing significantly. What causes this and how can I fix it?
A2: Peak tailing occurs when a portion of the analyte is retained longer than the main peak band, often due to secondary interactions with the stationary phase.[8]
-
Chemical Interactions: For silica-based columns, exposed silanol (B1196071) groups can interact strongly with basic compounds, causing tailing.[8] While less common in normal-phase chiral chromatography, similar active sites can exist.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[9][10]
-
Mismatched Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[3][9]
-
Column Degradation: Contamination or physical damage (voids) in the column packing can create alternative paths for the analyte, causing tailing.[9][10]
Solutions to Try:
-
Add a Mobile Phase Modifier: As mentioned above, adding a small amount of an acidic or basic modifier can mask active sites on the stationary phase that cause tailing.[8]
-
Reduce Sample Concentration: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.[11]
-
Match Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase.[3]
-
Use a Guard Column: A guard column can protect your analytical column from contaminants that may cause peak tailing.[1]
-
Flush or Replace the Column: If the column is old or has been exposed to complex matrices, flushing it with a strong solvent may help.[3] If performance does not improve, the column may need to be replaced.[10]
Q3: My retention times are drifting from one injection to the next. Why is this happening?
A3: Inconsistent retention times are often a sign of an unstable system.
-
Column Equilibration: The column may not be fully equilibrated with the mobile phase between injections, especially after a gradient or a change in mobile phase composition.
-
Mobile Phase Instability: If the mobile phase is a mixture of volatile solvents (like hexane), differential evaporation can alter its composition over time.
-
Temperature Fluctuations: Changes in the ambient temperature can affect solvent viscosity and, consequently, retention times if a column thermostat is not used.[5]
-
Pump or Leak Issues: Inconsistent flow from the pump or a small leak in the system can cause pressure fluctuations and retention time shifts.
Solutions to Try:
-
Ensure Proper Equilibration: After changing mobile phases, flush the new mobile phase through the column for at least 15-20 column volumes before injecting.
-
Prepare Fresh Mobile Phase: Prepare your mobile phase fresh daily and keep the solvent reservoir covered to minimize evaporation.
-
Use a Column Oven: A thermostatically controlled column compartment will maintain a consistent temperature and lead to more reproducible retention times.[6]
-
System Check: Monitor the system pressure. If it's fluctuating, check for leaks and ensure the pump is properly primed and purged.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right starting conditions for separating Mniopetal isomers?
A1: Method development for chiral compounds typically starts with a column screening approach.[2] Polysaccharide-based CSPs are a versatile starting point. A common approach for normal-phase separation is to use a mobile phase consisting of a hydrocarbon (like n-hexane or heptane) and an alcohol modifier (like isopropanol or ethanol).[3] A good starting point is a 90:10 (v/v) mixture of hexane:isopropanol.[3] From there, you can adjust the percentage of the alcohol to optimize retention and resolution.
Q2: Should I use normal-phase or reversed-phase chromatography for Mniopetal?
A2: The choice depends on the solubility and properties of Mniopetal. Normal-phase chromatography (using non-polar solvents like hexane) on polysaccharide-based CSPs is a very common and effective technique for separating many chiral isomers.[12] However, some modern chiral columns are designed to work in reversed-phase mode (using aqueous-organic mobile phases), which can be advantageous if your compound is more water-soluble.[13]
Q3: What is the impact of changing the alcohol modifier (e.g., ethanol vs. isopropanol)?
A3: Changing the alcohol modifier can significantly impact the selectivity of the separation. Different alcohols have different hydrogen bonding capabilities and steric properties, which alter the way the isomers interact with the chiral stationary phase. If you are struggling to achieve separation with isopropanol, switching to ethanol (or vice versa) is a valuable optimization step.
Q4: Can I use gradient elution for chiral separations?
A4: Yes, gradient elution can be used, especially for screening purposes or for samples containing compounds with a wide range of polarities.[12] A gradient run, where you gradually increase the percentage of the alcohol modifier, can help you quickly find an approximate isocratic mobile phase composition that provides a good separation.[14]
Data Presentation
Table 1: Effect of Mobile Phase Composition on Resolution of Mniopetal Isomers
| Experiment ID | Column | Mobile Phase (n-Hexane:Isopropanol) | Flow Rate (mL/min) | Resolution (Rs) |
| MN-EXP-01 | Chiralcel OD-H | 95:5 | 1.0 | 0.95 |
| MN-EXP-02 | Chiralcel OD-H | 90:10 | 1.0 | 1.62 |
| MN-EXP-03 | Chiralcel OD-H | 85:15 | 1.0 | 1.45 |
| MN-EXP-04 | Chiralcel OD-H | 80:20 | 1.0 | 1.10 |
Data is illustrative. A resolution value (Rs) of ≥ 1.5 is generally considered baseline separation.
Table 2: Troubleshooting Summary for Common Issues
| Issue | Potential Cause | Recommended Action |
| Poor Resolution | Wrong column, suboptimal mobile phase | Screen chiral columns, adjust % organic modifier |
| Peak Tailing | Column overload, secondary interactions | Reduce injection volume, add modifier (e.g., 0.1% DEA) |
| Drifting Retention | Poor equilibration, temperature changes | Increase equilibration time, use a column oven |
Experimental Protocols
Protocol 1: Standard Method for Mniopetal Isomer Separation
This protocol provides a starting point for the separation of R- and S-Mniopetal.
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: Chiralcel OD-H, 250 x 4.6 mm, 5 µm.[3]
-
Mobile Phase: n-Hexane:Isopropanol (90:10 v/v).
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 25 °C.[3]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve Mniopetal standard in the mobile phase to a concentration of 1 mg/mL.
-
Detection: UV at 254 nm.[3]
-
Procedure: a. Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. b. Inject the sample. c. Monitor the chromatogram for the elution of the two isomer peaks.
Visualizations
Caption: A workflow for systematically troubleshooting poor HPLC isomer separation.
Caption: Key HPLC parameters influencing the resolution of Mniopetal isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 7. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 8. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 9. uhplcs.com [uhplcs.com]
- 10. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 11. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 12. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. molnar-institute.com [molnar-institute.com]
Troubleshooting Mniopetal A synthesis reaction steps
Technical Support Center: Mniopetal A Synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the total synthesis of this compound, a member of the drimane-type sesquiterpenoid family. These compounds are of significant interest due to their biological activities, such as the inhibition of HIV-1 reverse transcriptase. The synthetic route to the Mniopetal core structure typically involves several key transformations, each with unique challenges. This guide addresses common issues encountered during these critical steps.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for the Mniopetal family, and what are the critical steps?
The total synthesis of Mniopetals typically relies on constructing a functionalized linear precursor followed by a key cyclization reaction to form the characteristic 6-6-5 tricyclic framework.
The most crucial steps that often require careful optimization are:
-
Triene Precursor Assembly: Building the linear diene or triene backbone, often accomplished via coupling reactions like the Horner-Wadsworth-Emmons (HWE) or Baylis-Hillman reactions.
-
Intramolecular Diels-Alder (IMDA) Reaction: A thermal cyclization that forms the core trans-fused octahydronaphthalene skeleton. Achieving the correct endo-selectivity is paramount for establishing the required stereochemistry.
-
Post-Cyclization Functional Group Manipulation: Subsequent oxidation, reduction, and protection/deprotection steps to install the various oxygen functionalities found in the final natural product.
Q2: I am observing a low yield in the Intramolecular Diels-Alder (IMDA) reaction step. What are the common causes and solutions?
Low yields in the IMDA cyclization are a frequent challenge. The primary causes often relate to reaction conditions, substrate purity, and competing side reactions.
| Common Cause | Recommended Solution |
| Insufficient Temperature | The IMDA reaction is thermal and requires significant energy. Gradually increase the reaction temperature in high-boiling solvents like xylene or toluene. Monitor for decomposition. |
| Substrate Decomposition | High temperatures can degrade the triene precursor. Use a silylated flask to minimize acid-catalyzed decomposition on the glass surface. Consider using a lower boiling solvent and extending the reaction time. |
| Incorrect Diene Conformation | The diene must adopt an s-cis conformation for the reaction to occur. The structure of the precursor may disfavor this. While difficult to change post-synthesis, ensure the precursor design allows for this conformational freedom. |
| Impure Precursor | Impurities from previous steps can inhibit the reaction or lead to side products. Ensure the triene precursor is purified to >95% purity before attempting the cyclization. |
| Epimerization | Basic or acidic impurities, or high temperatures, can cause epimerization at sensitive chiral centers, leading to undesired diastereomers. Ensure neutral conditions and use the minimum required temperature. |
A logical workflow for troubleshooting this critical step is outlined below.
Q3: The oxidation of the secondary alcohol at C12 is failing or giving low yields. What oxidation methods are recommended?
The oxidation of hydroxyl groups in complex intermediates can be challenging due to steric hindrance or competing reactive sites. Literature on Mniopetal synthesis reports mixed success with various reagents.
| Oxidation Method | Typical Reagent(s) | Potential Issues & Recommendations |
| Parikh-Doering Oxidation | SO₃•pyridine, DMSO, Et₃N | A mild and effective option. A "new variant" is cited as a key step in some syntheses. Ensure anhydrous conditions and low temperature to minimize side reactions. |
| Dess-Martin Periodinane (DMP) | DMP, CH₂Cl₂ | Generally reliable and mild. The reaction is fast, but the reagent is sensitive to moisture. Ensure the starting material is dry. |
| o-Iodoxybenzoic acid (IBX) | IBX, DMSO or other polar solvent | Reported to be ineffective for certain hydroxyl groups in the Mniopetal core, failing to yield the desired aldehyde. May be successful for less hindered alcohols. |
| Pyridinium chlorochromate (PCC) | PCC, CH₂Cl₂, Celite® | A classic method, but the chromium reagent can be acidic and lead to side reactions or decomposition. Its use failed to provide the desired product in one reported synthesis. |
Recommendation: For a hindered secondary alcohol within the Mniopetal tricyclic core, the Parikh-Doering oxidation or DMP oxidation are the most promising starting points based on reported syntheses.
Experimental Protocols
Protocol 1: Horner-Wadsworth-Emmons (HWE) Reaction for Triene Assembly
This protocol describes a general procedure for coupling an aldehyde with a phosphonate (B1237965) to form an E-alkene, a key step in building the IMDA precursor.
-
Preparation: Add the phosphonate reagent (1.1 eq.) to a flame-dried, three-neck flask under an argon atmosphere. Dissolve in anhydrous THF.
-
Deprotonation: Cool the solution to -78 °C (acetone/dry ice bath). Add a strong base such as LiHMDS or NaH (1.05 eq.) dropwise. Stir for 30-60 minutes at this temperature to generate the ylide.
-
Aldehyde Addition: Add a solution of the aldehyde (1.0 eq.) in anhydrous THF dropwise to the cold ylide solution.
-
Reaction: Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.
-
Extraction: Allow the mixture to warm to room temperature. Add water and extract the product with ethyl acetate (B1210297) or diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude oil via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired E,E-triene ester.
Protocol 2: Thermal Intramolecular Diels-Alder (IMDA) Cyclization
This protocol outlines the key step for forming the tricyclic core of this compound.
-
Preparation: Dissolve the purified triene precursor (1.0 eq.) in a high-boiling solvent (e.g., xylene or toluene, ensuring it is degassed). The concentration should be low (e.g., 0.01 M) to favor the intramolecular reaction over intermolecular dimerization.
-
Apparatus: Use a silylated flask to prevent acid-catalyzed decomposition on the glass surface. Equip the flask with a reflux condenser under an argon atmosphere.
-
Reaction: Heat the solution to reflux (approx. 140 °C for xylene).
-
Monitoring: Monitor the reaction progress by TLC or LCMS over 24-60 hours. The disappearance of the starting material and the appearance of a new, more polar spot indicates product formation.
-
Workup: Upon completion, cool the reaction mixture to room temperature and concentrate the solvent in vacuo.
-
Purification: Purify the resulting residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the desired tricyclic endo-cycloadduct from any unreacted starting material or diastereomeric byproducts.
Synthetic Workflow Overview
The synthesis of this compound can be visualized as a multi-stage process, beginning with commercially available starting materials and culminating in the complex natural product.
Technical Support Center: Enhancing the Solubility of Mniopetal A for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the solubility of Mniopetal A for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a drimane (B1240787) sesquiterpenoid, a class of natural products known for a variety of biological activities, including antimicrobial and cytotoxic properties.[1][2] Like many hydrophobic natural products, this compound is anticipated to have low aqueous solubility, which can pose a significant challenge for in vitro biological assays that require the compound to be in solution to interact with cells or molecular targets.[2] Poor solubility can lead to inaccurate and unreliable experimental results.
Q2: What are the primary strategies for solubilizing this compound for in vitro experiments?
The main approaches to enhance the solubility of poorly soluble compounds like this compound fall into several categories:
-
Co-solvents: Using water-miscible organic solvents to increase the solubility of hydrophobic compounds.[3][4]
-
Cyclodextrins: Employing cyclic oligosaccharides to form inclusion complexes with the drug, thereby increasing its apparent water solubility.[5][6][7][8]
-
Surfactants: Using detergents to form micelles that can encapsulate hydrophobic molecules and facilitate their dispersion in aqueous solutions.[9][10][11]
-
pH Modification: Adjusting the pH of the solution to ionize the compound, which can increase its solubility. However, the effectiveness of this method depends on the presence of ionizable functional groups in the molecule.
-
Particle Size Reduction: Decreasing the particle size of the solid compound to increase its surface area and dissolution rate.[3][12][13]
Q3: Which co-solvents are commonly used and what are their potential drawbacks?
Dimethyl sulfoxide (B87167) (DMSO) is a widely used co-solvent due to its ability to dissolve a broad range of polar and nonpolar compounds and its miscibility with water and cell culture media.[14][15] Other common co-solvents include ethanol (B145695), propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs).[16] A primary drawback is that high concentrations of co-solvents can be toxic to cells, potentially confounding experimental results.[14][16] It is crucial to perform vehicle control experiments to assess the effect of the co-solvent on the assay system.
Q4: How do cyclodextrins enhance solubility?
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[5][6][7] They can encapsulate hydrophobic molecules, like this compound, within their cavity, forming a water-soluble inclusion complex.[5][6][7] This complex effectively shields the hydrophobic drug from the aqueous environment, increasing its apparent solubility.[5][7] Modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), often exhibit enhanced solubility and are commonly used in pharmaceutical formulations.[5][17]
Q5: What should I consider when using surfactants?
When using surfactants, it is important to work above their critical micelle concentration (CMC), the concentration at which micelles form and can solubilize the compound.[9] The choice of surfactant (anionic, cationic, non-ionic, or zwitterionic) can influence solubilization efficiency and potential cytotoxicity.[10][11] Non-ionic surfactants, like Tween® 20 and Tween® 80, are generally considered less harsh on cells compared to ionic detergents.[18] As with co-solvents, it is essential to determine the cytotoxic concentration of the surfactant in your specific cell line.
Troubleshooting Guides
Issue 1: this compound precipitates when I dilute my stock solution into aqueous media.
-
Possible Cause: The concentration of the organic co-solvent in the final solution is too low to maintain the solubility of this compound. This is a common issue when diluting a high-concentration stock solution (e.g., in 100% DMSO) directly into an aqueous buffer or cell culture medium.
-
Troubleshooting Steps:
-
Reduce the Stock Concentration: Prepare a lower concentration stock solution of this compound in your organic solvent.
-
Use an Intermediate Dilution Step: Perform a serial dilution, first into a mixture of the organic solvent and the aqueous medium, and then into the final aqueous medium. This gradual reduction in solvent strength can help prevent precipitation.[16]
-
Increase the Final Co-solvent Concentration: If your experimental system can tolerate it, increase the final concentration of the co-solvent in the assay. Always include a vehicle control with the same co-solvent concentration.
-
Try a Different Solubilization Method: Consider using cyclodextrins or surfactants, which may provide better stability in aqueous solutions.
-
Issue 2: The solubility of this compound is still too low for my desired assay concentration, even with a co-solvent.
-
Possible Cause: The intrinsic solubility of this compound in the chosen solvent system is limited.
-
Troubleshooting Steps:
-
Combine Solubilization Techniques: A combination of methods can be more effective. For example, you could dissolve this compound in a small amount of an organic co-solvent and then add this solution to an aqueous solution containing cyclodextrin (B1172386) or a surfactant.
-
pH Adjustment: If this compound has acidic or basic functional groups, adjusting the pH of the buffer may increase its solubility. This would require determining the pKa of the compound.
-
Solid Dispersion: For a more advanced approach, consider creating a solid dispersion of this compound in a hydrophilic carrier. This involves dissolving both the compound and a carrier (like a polymer) in a common solvent and then removing the solvent. The resulting solid can have improved dissolution properties.[13]
-
Issue 3: I am observing cellular toxicity that may not be due to this compound.
-
Possible Cause: The solvent (co-solvent or surfactant) used to dissolve this compound is causing cytotoxicity at the concentration used in the assay.
-
Troubleshooting Steps:
-
Perform a Vehicle Control Titration: Test a range of concentrations of your solubilizing agent (e.g., DMSO, HP-β-CD, Tween® 80) in your cell-based assay without this compound. This will allow you to determine the maximum concentration of the vehicle that is non-toxic to your cells.
-
Reduce the Vehicle Concentration: If toxicity is observed, try to reformulate your this compound solution to use a lower final concentration of the solubilizing agent.
-
Switch to a Less Toxic Vehicle: Some co-solvents and surfactants are more biocompatible than others. For example, some studies have shown ethanol and methanol (B129727) to be less cytotoxic than Tween surfactants in certain cell lines.[18] Research the literature for vehicles that have been successfully used with your specific cell type.
-
Data Presentation
Table 1: Comparison of Common Solubility Enhancement Techniques
| Technique | Principle of Solubilization | Advantages | Disadvantages |
| Co-solvents (e.g., DMSO, Ethanol) | Reduces the polarity of the aqueous environment.[16] | Simple to use, effective for many compounds, good for high-throughput screening.[14] | Can be toxic to cells at higher concentrations, risk of compound precipitation upon dilution.[14][16] |
| Cyclodextrins (e.g., HP-β-CD) | Forms water-soluble inclusion complexes with hydrophobic molecules.[5][6][7] | Significant solubility enhancement, can improve compound stability, generally low toxicity.[6][8] | Can be more expensive, complex formation is stoichiometric, may interact with cell membrane components.[16] |
| Surfactants (e.g., Tween® 80) | Forms micelles that encapsulate hydrophobic compounds above the CMC.[9][10] | High solubilizing capacity, can be used at low concentrations. | Can be cytotoxic, may interfere with some biological assays, potential for protein denaturation.[11] |
Experimental Protocols
Protocol 1: Solubility Enhancement using a Co-solvent (DMSO)
-
Preparation of Stock Solution:
-
Weigh a precise amount of this compound.
-
Add a minimal amount of 100% DMSO to completely dissolve the compound. Gentle warming or vortexing may be required.
-
This will be your high-concentration stock solution (e.g., 10-50 mM). Store appropriately, protected from light and moisture.
-
-
Preparation of Working Solutions:
-
Perform serial dilutions of the stock solution in 100% DMSO to create a range of lower concentration stocks.
-
To prepare the final working solution for your assay, dilute the DMSO stock into your aqueous buffer or cell culture medium. Ensure the final concentration of DMSO is low (typically ≤ 0.5%) to minimize cytotoxicity.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same final concentration of DMSO to the assay medium without this compound.
-
Protocol 2: Solubility Enhancement using Cyclodextrin (HP-β-CD)
-
Preparation of Cyclodextrin Solution:
-
Prepare a stock solution of HP-β-CD in your aqueous buffer (e.g., 10-40% w/v). The solubility of HP-β-CD in water is high.
-
-
Complexation of this compound:
-
Add the powdered this compound directly to the HP-β-CD solution.
-
Alternatively, dissolve this compound in a very small volume of a co-solvent (e.g., ethanol) and add this to the HP-β-CD solution while stirring.
-
Stir the mixture at room temperature or with gentle heating for several hours (or overnight) to allow for complex formation.
-
Filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
-
Determination of Concentration:
-
The concentration of the solubilized this compound in the filtrate should be determined analytically (e.g., by HPLC-UV or LC-MS).
-
Visualizations
Caption: Workflow for preparing this compound solutions using a co-solvent.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Enhancing the Solubility of Poorly Soluble Drugs Using Cyclodextrin Inclusion Complexation: A Case-Based Analysis [apexvia.com]
- 6. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 15. gchemglobal.com [gchemglobal.com]
- 16. benchchem.com [benchchem.com]
- 17. scispace.com [scispace.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Challenges in the Structure Elucidation of Mniopetal A
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting common issues encountered during the structure elucidation of Mniopetal A, a complex drimane (B1240787) sesquiterpenoid. The following guides and frequently asked questions (FAQs) are designed to offer practical solutions and detailed experimental insights to facilitate a smoother experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in determining the structure of this compound?
A1: The primary challenges in the structure elucidation of this compound, and other members of the mniopetal family, stem from its complex, highly oxygenated tricyclic drimane sesquiterpenoid framework. Key difficulties include:
-
Stereochemistry: Determining the relative and absolute stereochemistry of multiple contiguous stereocenters is a significant hurdle.[1][2]
-
Spectroscopic Data Interpretation: Overlapping signals in ¹H NMR spectra can complicate the assignment of protons, requiring advanced 2D NMR techniques for unambiguous assignments.
-
Total Synthesis: Chemical synthesis, often necessary for confirming the absolute stereochemistry, is a complex undertaking due to the molecule's intricate architecture.[1][2][3]
Q2: Why is total synthesis often required for the Mniopetal family of compounds?
A2: While spectroscopic methods like NMR and mass spectrometry are powerful tools for determining the planar structure and relative stereochemistry, establishing the absolute configuration of complex molecules like the mniopetals can be challenging. Total synthesis of a proposed enantiomer and comparison of its spectroscopic and chiroptical data with the natural product provides unambiguous proof of the absolute stereochemistry. For instance, the total synthesis of (-)-Mniopetal E was instrumental in establishing the absolute stereochemistry for this series of compounds.
Q3: What are the characteristic spectroscopic features of this compound?
A3: this compound, like other drimane sesquiterpenoids, exhibits characteristic signals in its NMR and mass spectra. The drimane skeleton gives rise to a specific pattern of signals in the upfield region of the ¹H NMR spectrum, corresponding to the methyl groups and methine protons of the decalin core. The presence of hydroxyl, ester, and lactone functionalities results in diagnostic chemical shifts and correlations in 2D NMR spectra. High-resolution mass spectrometry is crucial for determining the molecular formula.
Troubleshooting Guides
Problem 1: Ambiguous Stereochemical Assignment from NOESY Data
Symptoms:
-
Weak or ambiguous Nuclear Overhauser Effect (NOE) correlations.
-
Conflicting NOE data that does not support a single, clear conformation.
-
Difficulty in establishing the relative stereochemistry of all stereocenters.
Possible Causes:
-
Conformational Flexibility: The molecule may exist in multiple conformations in solution, leading to averaged and potentially misleading NOE signals.
-
Insufficiently Resolved Spectra: Overlapping proton signals can make accurate integration and interpretation of NOE cross-peaks difficult.
-
Suboptimal NMR Parameters: Incorrect mixing times in the NOESY experiment can lead to spin diffusion or weak correlations.
Solutions:
-
Variable Temperature NMR Studies: Acquiring NOESY spectra at different temperatures can help to favor a single conformation or provide insight into the conformational dynamics.
-
Advanced NMR Pulse Sequences: Utilize rotating-frame Overhauser effect spectroscopy (ROESY) which can be more effective for molecules with intermediate molecular weights where the NOE may be close to zero.
-
Computational Modeling: Perform conformational searches and calculate theoretical NOE distances for different diastereomers. Compare these with the experimental data to identify the most likely structure.
-
Chemical Derivatization: Derivatizing the molecule, for example, by forming a more rigid cyclic derivative, can lock the conformation and lead to clearer NOE correlations.
Problem 2: Difficulty in Assigning Quaternary Carbons from HMBC Data
Symptoms:
-
Missing or weak correlations to quaternary carbons in the Heteronuclear Multiple Bond Correlation (HMBC) spectrum.
-
Ambiguity in connecting different structural fragments of the molecule.
Possible Causes:
-
Long-Range Coupling Constants: The magnitude of the nJCH coupling constant (where n > 1) can be very small, leading to weak or unobservable HMBC correlations.
-
Suboptimal HMBC Parameters: The evolution delay in the HMBC experiment is optimized for a specific range of coupling constants. If the actual coupling constants fall outside this range, correlations may be attenuated.
Solutions:
-
Optimized HMBC Experiments: Run multiple HMBC experiments with different evolution delays to detect correlations over a wider range of coupling constants.
-
1,1-ADEQUATE Experiment: If sufficient sample is available, the 1,1-ADEQUATE experiment can provide direct one-bond ¹³C-¹³C correlations, which is invaluable for establishing the carbon skeleton, including the connectivity of quaternary carbons.
-
INADEQUATE Experiment: While extremely insensitive, the Incredible Natural Abundance DoublE QUAntum Transfer Experiment (INADEQUATE) provides unambiguous C-C connectivity information.
Quantitative Data
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound
| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, multiplicity, J in Hz) |
| 1 | 37.2 (t) | 1.45 (m), 1.65 (m) |
| 2 | 26.5 (t) | 1.55 (m), 1.75 (m) |
| 3 | 78.2 (d) | 4.10 (m) |
| 4 | 38.9 (s) | - |
| 5 | 57.0 (d) | 1.93 (m) |
| 6 | 67.4 (d) | 5.88 (d, J=10.0) |
| 7 | 120.3 (d) | 5.78 (d, J=10.0) |
| 8 | 139.1 (s) | - |
| 9 | 60.6 (d) | 2.30 (m) |
| 10 | 42.1 (s) | - |
| 11 | 98.7 (d) | 5.21 (s) |
| 12 | 67.7 (t) | 3.73 (d, J=12.0), 4.00 (d, J=12.0) |
| 13 | 15.1 (q) | 0.95 (s) |
| 14 | 29.5 (q) | 0.85 (s) |
| 15 | 14.3 (q) | 0.90 (d, J=7.0) |
Note: Data is representative of drimane sesquiterpenoids and may require confirmation against the original publication for this compound.
Experimental Protocols
General Protocol for 2D NMR Spectroscopy (COSY, HSQC, HMBC, NOESY)
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD). Filter the solution into a 5 mm NMR tube.
-
Spectrometer Setup: Use a high-field NMR spectrometer (≥500 MHz) equipped with a cryoprobe for optimal sensitivity and resolution. Tune and match the probe for both ¹H and ¹³C frequencies.
-
¹H NMR: Acquire a standard one-dimensional ¹H NMR spectrum to determine the appropriate spectral width and to serve as a reference.
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. Use a standard gradient-selected COSY (gCOSY) pulse sequence. A typical experiment might involve acquiring 256-512 increments in the t₁ dimension, with 8-16 scans per increment.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. Use a standard gradient-selected HSQC pulse sequence with sensitivity enhancement. Optimize the ¹JCH coupling constant (typically around 145 Hz for sp³ carbons).
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies long-range (2-3 bond) correlations between protons and carbons. Use a standard gradient-selected HMBC pulse sequence. The long-range coupling delay should be optimized for an average nJCH of 8-10 Hz.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. Use a standard 2D NOESY pulse sequence. The mixing time is a crucial parameter and should be optimized (e.g., 300-800 ms) to observe clear NOE cross-peaks without significant spin diffusion.
-
Data Processing and Analysis: Process the 2D data using appropriate software (e.g., MestReNova, TopSpin). Apply window functions (e.g., sine-bell) and zero-filling to enhance resolution. Analyze the cross-peaks in each spectrum to build up the molecular structure.
Visualizations
Caption: Workflow for the structure elucidation of this compound.
Caption: Troubleshooting logic for ambiguous stereochemistry.
References
Technical Support Center: Mniopetal A and MTT Assay
This technical support center provides guidance for researchers, scientists, and drug development professionals on utilizing the MTT assay to assess the cytotoxic effects of Mniopetal A, a drimane (B1240787) sesquiterpenoid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why use the MTT assay to study it?
This compound belongs to the drimane sesquiterpenoid class of natural products.[1] Compounds in this family have shown a range of biological activities, and related compounds have been investigated for their cytotoxic effects against various cancer cell lines.[2][3][4] The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which can be an indicator of cell viability and proliferation. It is frequently employed to determine the cytotoxic potential of compounds like this compound.[2][3]
Q2: What is the principle of the MTT assay?
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. This reduction is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily in the mitochondria. The insoluble formazan crystals are then dissolved in a solvent, and the absorbance of the resulting colored solution is measured spectrophotometrically. The intensity of the color is proportional to the number of viable, metabolically active cells.
Q3: We are observing unexpected results with this compound, such as an increase in signal at high concentrations. What could be the cause?
This is not uncommon when testing novel compounds. Several factors could contribute to this:
-
Compound Interference: this compound itself might be directly reducing the MTT reagent, leading to a false-positive signal. To test for this, include control wells with this compound, media, and MTT, but without cells.
-
Increased Metabolism: The compound could be inducing a stress response in the cells, leading to a temporary increase in metabolic activity before cell death occurs.
-
Precipitation: this compound may precipitate at higher concentrations, which can interfere with the absorbance reading. Visually inspect the wells for any precipitate.
Q4: Our formazan crystals are not dissolving completely. How can we improve this?
Incomplete solubilization of formazan crystals is a common issue. Here are a few troubleshooting steps:
-
Ensure sufficient solvent volume: Use an adequate amount of solubilization solution (e.g., DMSO or a solution of SDS in diluted HCl) to cover the bottom of the well.
-
Increase incubation time: Allow more time for the crystals to dissolve, and consider gentle shaking on an orbital shaker.
-
Pipette mixing: Gently pipette the solution up and down to aid in dissolution, being careful not to create bubbles.
-
Change of solvent: If DMSO is not effective, a solution of 10% SDS in 0.01 M HCl may work better for some cell lines.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background absorbance in control wells (no cells) | - Contaminated media or reagents.- this compound is colored or reduces MTT directly.[3] | - Use fresh, sterile media and reagents.- Include a "compound only" control to measure its intrinsic absorbance and subtract it from the treated cell readings. |
| Low absorbance readings in untreated (control) cells | - Cell seeding density is too low.- Incubation time is too short.- Cells are not healthy or are in a lag phase of growth. | - Optimize cell seeding density (see protocol below).- Increase MTT incubation time (e.g., from 2 to 4 hours).- Ensure cells are in the exponential growth phase when seeding. |
| High variability between replicate wells | - Inconsistent cell seeding.- Uneven dissolution of formazan crystals.- "Edge effect" due to evaporation in outer wells. | - Ensure a homogenous cell suspension before and during seeding.- Ensure complete formazan solubilization before reading.- Avoid using the outermost wells of the plate; fill them with sterile PBS to maintain humidity. |
| Results are not dose-dependent | - this compound may have a narrow effective concentration range.- The compound may be degrading in the culture medium.- The compound may be interfering with the assay. | - Test a wider range of concentrations with logarithmic dilutions.- Prepare fresh compound dilutions for each experiment.- Perform a compound interference control (as mentioned in Q3). |
Experimental Protocols
Protocol 1: Optimizing Cell Seeding Density
Objective: To determine the optimal number of cells per well that results in a linear relationship between cell number and absorbance, with the absorbance of the highest cell density falling within the optimal range of the spectrophotometer (typically 0.8-1.2).
Methodology:
-
Prepare a single-cell suspension of the desired cell line in its exponential growth phase.
-
Perform a serial dilution to obtain a range of cell densities (e.g., 1,000 to 20,000 cells/well).
-
Seed 100 µL of each cell density in triplicate into a 96-well plate. Include wells with media only as a blank control.
-
Incubate the plate for the intended duration of the this compound treatment (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
After incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours.
-
Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Plot the absorbance against the cell number and select a seeding density from the linear portion of the curve.
Protocol 2: MTT Assay for this compound Cytotoxicity
Methodology:
-
Seed the optimized number of cells (determined in Protocol 1) in 100 µL of culture medium per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Prepare a stock solution of this compound in DMSO. Further dilute this stock in culture medium to achieve the desired final concentrations (e.g., 0.1 to 100 µM). The final DMSO concentration should be consistent across all wells and ideally below 0.5%.
-
Remove the old media from the cells and add 100 µL of the media containing the different concentrations of this compound. Include a vehicle control (media with the same percentage of DMSO) and an untreated control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully aspirate the media without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well and gently shake the plate for 10-15 minutes to dissolve the crystals.
-
Read the absorbance at 570 nm.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Data Presentation
Table 1: Example of Optimal Cell Seeding Density for a Hypothetical Cell Line (e.g., MCF-7)
| Seeding Density (cells/well) | Absorbance at 570 nm (Mean ± SD) after 48h |
| 1,000 | 0.15 ± 0.02 |
| 2,500 | 0.38 ± 0.04 |
| 5,000 | 0.75 ± 0.06 |
| 10,000 | 1.35 ± 0.11 |
| 20,000 | 1.89 ± 0.15 |
| Based on this hypothetical data, a seeding density of 5,000 cells/well would be optimal for a 48-hour experiment. |
Table 2: Example of this compound Cytotoxicity Data (IC₅₀ Determination)
| This compound (µM) | Absorbance at 570 nm (Mean ± SD) | % Cell Viability |
| 0 (Vehicle Control) | 0.82 ± 0.05 | 100 |
| 1 | 0.75 ± 0.06 | 91.5 |
| 5 | 0.61 ± 0.04 | 74.4 |
| 10 | 0.43 ± 0.03 | 52.4 |
| 25 | 0.25 ± 0.02 | 30.5 |
| 50 | 0.11 ± 0.01 | 13.4 |
| 100 | 0.08 ± 0.01 | 9.8 |
| From this data, the IC₅₀ value (the concentration that inhibits 50% of cell viability) can be calculated. |
Visualizations
Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.
Caption: Decision tree for troubleshooting common MTT assay issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxic Drimane-Type Sesquiterpenes from Co-Culture of the Marine-Derived Fungi Aspergillus carneus KMM 4638 and Beauveria felina (=Isaria felina) KMM 4639 [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Cytotoxic Drimane Sesquiterpenoids Isolated from Perenniporia maackiae - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing variability in Mniopetal A bioactivity data
Disclaimer: Information specific to "Mniopetal A" is limited in publicly available scientific literature. This guide has been developed using data and protocols for closely related drimane (B1240787) sesquiterpenoids, primarily Mniopetal D and E, to address common challenges in bioactivity studies of this compound class. The principles and troubleshooting steps provided are broadly applicable to sesquiterpenoids and should serve as a valuable resource for researchers working with this compound.
Frequently Asked Questions (FAQs)
Q1: I am seeing significant variability in my bioactivity data with Mniopetal compounds. What are the common causes?
Variability in bioactivity data for Mniopetal compounds can stem from several factors, primarily related to the compound's stability and handling. Key causes include:
-
Compound Instability: Sesquiterpene lactones can be sensitive to pH, temperature, and light. Degradation of the compound over the course of an experiment will lead to inconsistent results.[1]
-
Stock Solution Issues: Repeated freeze-thaw cycles can degrade the compound. It is crucial to prepare single-use aliquots of your stock solution.[1] Additionally, the concentration of the stock solution should be periodically verified.
-
Solubility Problems: Mniopetal compounds may have poor solubility in aqueous buffers, leading to precipitation and an inaccurate final concentration in your assay.[1]
Q2: How should I prepare and store stock solutions of Mniopetal compounds?
For optimal stability and reproducibility, follow these guidelines for preparing and storing stock solutions:
-
Solvent Choice: Use a high-purity, anhydrous aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF).[1]
-
Preparation: Dissolve the compound in the chosen solvent at room temperature, protecting it from light.[1]
-
Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.[1]
Q3: What is the known mechanism of action for Mniopetal compounds?
While the specific signaling pathways for all Mniopetal compounds are not fully elucidated, Mniopetal E has been identified as an inhibitor of the reverse transcriptase of HIV-1.[2] Many sesquiterpene lactones are known to target the NF-κB signaling pathway, which is a common mechanism for their anti-inflammatory and other biological activities. This pathway is considered a hypothetical target for Mniopetal compounds in the absence of specific data.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Instability of Mniopetal compound in experimental media. | Prepare fresh dilutions for each experiment and minimize the time the compound is in aqueous buffers. Consider conducting a time-course experiment to assess stability in your specific medium.[1] |
| Degradation of stock solution. | Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Periodically verify the stock solution concentration using a suitable analytical method like HPLC.[1] | |
| Precipitation of the compound in aqueous solutions | Poor solubility of the Mniopetal compound. | Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.5%) and compatible with your assay. If solubility is still an issue, explore alternative solvents or formulation strategies.[1] |
| Low or no observed bioactivity | Compound degradation. | Ensure proper storage and handling as described above. Test the activity of a freshly prepared stock solution. |
| Incorrect target or assay system. | Verify the literature for known targets of related compounds. Mniopetal E, for example, inhibits HIV-1 reverse transcriptase.[2] Consider a cell-free assay to confirm direct target engagement before moving to cell-based models. |
Experimental Protocols
Protocol: General Stability Assessment of a Mniopetal Compound
This protocol provides a framework for assessing the stability of a Mniopetal compound under various experimental conditions.
-
Stock Solution Preparation:
-
Accurately weigh a known amount of the Mniopetal compound.
-
Dissolve in an appropriate anhydrous aprotic solvent (e.g., DMSO) to a final concentration of 10 mM.
-
Aliquot into single-use vials and store at -80°C.[1]
-
-
Preparation of Working Solutions:
-
Prepare working solutions (e.g., 100 µM) in various solvents (e.g., methanol, ethanol) and aqueous buffers at different pH values (e.g., 3, 5, 7.4, 9).[1]
-
-
Incubation:
-
Incubate the solutions at different temperatures (e.g., 4°C, 25°C, 37°C) while protecting them from light.[1]
-
-
Sampling:
-
Collect aliquots from each solution at specific time points (e.g., 0, 2, 4, 8, 24, 48 hours).[1]
-
-
Analysis:
-
Data Evaluation:
-
Plot the percentage of the remaining compound against time for each condition.
-
Determine the degradation rate constant and half-life under each experimental condition.[1]
-
Visualizations
References
Technical Support Center: Mniopetal A Analysis by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the detection of Mniopetal A.
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial LC-MS/MS parameters for this compound detection?
A1: For initial method development for this compound, a systematic approach is recommended. Start with a general set of parameters and then optimize based on the specific characteristics of the molecule.[1][2][3] The following table summarizes a good starting point for optimization.
| Parameter | Recommended Starting Condition | Rationale |
| LC Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Suitable for a broad range of small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Promotes protonation for positive ion mode ESI.[4] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) | Common organic solvent for reversed-phase chromatography.[4] |
| Gradient | 5-95% B over 10 minutes | A generic gradient to elute compounds with varying polarities. |
| Flow Rate | 0.4 mL/min | Compatible with standard ESI sources. |
| Injection Volume | 5 µL | A conservative volume to avoid peak distortion. |
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative | Screen both modes to determine optimal ionization.[1] |
| Scan Type | Full Scan (MS1) followed by Product Ion Scan (MS2) | To determine the precursor ion and its fragmentation pattern. |
| Collision Energy | Ramped (e.g., 10-40 eV) | To identify the optimal energy for characteristic product ions.[5] |
Q2: How do I prepare my sample for this compound analysis?
A2: Proper sample preparation is critical for successful LC-MS/MS analysis and to minimize matrix effects.[6][7] For this compound, a common workflow involves protein precipitation followed by solid-phase extraction (SPE) for cleaner samples.
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation and SPE
-
Protein Precipitation:
-
To 100 µL of plasma/serum sample, add 300 µL of cold acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., C18) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the supernatant from the protein precipitation step.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute this compound with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.[8]
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Troubleshooting Guides
Issue 1: Low or No Signal for this compound
| Possible Cause | Troubleshooting Step |
| Suboptimal Ionization | Infuse a standard solution of this compound directly into the mass spectrometer to determine the optimal ionization mode (positive or negative ESI) and to optimize source parameters like capillary voltage and gas flows.[2][9] |
| Incorrect Precursor/Product Ion Selection | During direct infusion, perform a full scan (MS1) to identify the correct precursor ion (e.g., [M+H]+ or [M-H]-). Then, perform a product ion scan (MS2) at varying collision energies to identify the most intense and stable product ions for Multiple Reaction Monitoring (MRM).[5] |
| Sample Degradation | Ensure proper sample storage conditions. Evaluate the stability of this compound in the sample matrix and during the sample preparation process. |
| Matrix Effects | Ion suppression is a common issue in complex matrices.[10][11] Improve sample cleanup using techniques like SPE or dilute the sample. A post-column infusion experiment can help identify regions of ion suppression. |
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Possible Cause | Troubleshooting Step |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, replace the column.[12] |
| Incompatible Injection Solvent | The sample should be dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase to ensure proper peak focusing on the column.[12] |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Secondary Interactions | Ensure the mobile phase pH is appropriate for the analyte. Adding a small amount of a competing agent might be necessary. |
Issue 3: High Background Noise or Carryover
| Possible Cause | Troubleshooting Step |
| Contaminated Solvents or System | Use high-purity, LC-MS grade solvents and additives.[13][14] Flush the entire LC system, including the autosampler, with a strong solvent wash. |
| Sample Carryover | Optimize the autosampler wash procedure by using a stronger solvent and increasing the wash volume and duration.[15][16] |
| Non-Volatile Buffers | Avoid using non-volatile buffers like phosphate, as they can contaminate the ion source.[6] |
Visualizations
Caption: General workflow for LC-MS/MS analysis.
Caption: Decision tree for troubleshooting common LC-MS/MS issues.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. A systematic approach for developing a robust LC-MS/MS method for bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of an LC-MS/MS method for simultaneous determination of three organic azido impurities in tetrazole-containing sartans - Arabian Journal of Chemistry [arabjchem.org]
- 5. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 6. ucd.ie [ucd.ie]
- 7. Sample Prep Workflows for Low-Level LC-MS/MS Analysis | Separation Science [sepscience.com]
- 8. organomation.com [organomation.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. biotech-spain.com [biotech-spain.com]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. agilent.com [agilent.com]
- 13. biologie.uni-koeln.de [biologie.uni-koeln.de]
- 14. zefsci.com [zefsci.com]
- 15. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
Mniopetal A: A Potential HIV-1 Reverse Transcriptase Inhibitor in Focus
A Comparative Analysis of Antiviral Activity and Mechanism of Action
For researchers and professionals in the field of antiviral drug discovery, the identification of novel compounds with potent efficacy against the Human Immunodeficiency Virus Type 1 (HIV-1) is a paramount objective. Mniopetal A, a member of the drimane (B1240787) sesquiterpenoid family of natural products, has emerged as a compound of interest due to its inhibitory activity against HIV-1's critical enzyme, reverse transcriptase. This guide provides a comparative overview of this compound's antiviral profile against established antiretroviral drugs, supported by experimental methodologies and visual representations of key biological pathways and workflows.
Comparative Analysis of Anti-HIV-1 Activity
To provide a framework for comparison, the following table summarizes the reported inhibitory concentrations of well-established reverse transcriptase inhibitors.
| Compound | Class | Target | IC50 / EC50 | Reference(s) |
| This compound | Drimane Sesquiterpenoid | HIV-1 Reverse Transcriptase | Data not publicly available (Described as a potent inhibitor family) | [1][2] |
| Zidovudine (AZT) | Nucleoside Reverse Transcriptase Inhibitor (NRTI) | HIV-1 Reverse Transcriptase | 0.01 to 4.87 µM (in cell culture) | [3] |
| Nevirapine (B1678648) | Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) | HIV-1 Reverse Transcriptase | 84 nM (enzyme assay), 40 nM (in cell culture) | [4] |
| Efavirenz | Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) | HIV-1 Reverse Transcriptase | Ki of 2.93 nM (enzyme assay) | [1] |
Understanding the HIV-1 Life Cycle and the Role of Reverse Transcriptase
The life cycle of HIV-1 involves several key stages, each representing a potential target for antiviral intervention. This compound, like NRTIs and NNRTIs, targets the early-stage process of reverse transcription.
References
Mniopetals A-F: A Comparative Analysis of a Promising Class of Fungal Metabolites
A detailed examination of the biological activities of Mniopetals A, B, C, D, E, and F, a family of drimane (B1240787) sesquiterpenoids isolated from the fungus Mniopetalum sp., reveals their potential as valuable lead compounds in drug discovery. These natural products exhibit a range of biological effects, including inhibition of viral reverse transcriptases, cytotoxic activity against cancer cell lines, and antimicrobial properties.
Mniopetals are characterized by a shared tricyclic drimane sesquiterpenoid core, with structural diversity arising from variations in oxygenation patterns and ester side chains.[1] This structural variety contributes to their differing biological activities. The most prominent of these activities is the inhibition of RNA-directed DNA polymerases, including the reverse transcriptase of Human Immunodeficiency Virus-1 (HIV-1), making them promising candidates for the development of new antiviral agents.[1][2]
Comparative Biological Activity
Cytotoxic Activity
Mniopetal D has been evaluated for its cytotoxic effects against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells, are summarized in the table below.
| Cell Line | Cancer Type | Mniopetal D IC50 (µM)[3] |
| A549 | Lung Carcinoma | 8.5 |
| MCF-7 | Breast Adenocarcinoma | 5.2 |
| HeLa | Cervical Cancer | 12.1 |
| HT-29 | Colorectal Adenocarcinoma | 7.8 |
| PC-3 | Prostate Cancer | 10.4 |
Quantitative cytotoxic data for Mniopetals A, B, C, E, and F against these cell lines are not currently available in the reviewed literature.
Reverse Transcriptase Inhibition
All Mniopetals (A-F) have been reported to be inhibitors of viral reverse transcriptases.[2] However, specific IC50 values comparing the potency of each compound against enzymes like HIV-1 reverse transcriptase are not detailed in the available literature, which currently describes their activity in qualitative terms such as "potent" or "active".[4]
Antimicrobial Activity
The Mniopetal family has also demonstrated antimicrobial properties.[2] Specific Minimum Inhibitory Concentration (MIC) values, which would quantify their effectiveness against various bacterial and fungal strains, are not yet publicly documented.
Potential Mechanism of Action: Modulation of NF-κB Signaling Pathway
While the precise molecular mechanisms underlying the biological activities of Mniopetals are not fully elucidated, research on related drimane sesquiterpenoids suggests a potential involvement of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][5][6] NF-κB is a crucial transcription factor that regulates inflammatory and immune responses, and its dysregulation is implicated in various diseases, including cancer.
Certain drimane sesquiterpenoids have been shown to inhibit the NF-κB pathway by preventing the phosphorylation of its inhibitor, IκB-α.[5][6] This action blocks the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory and pro-survival genes. It is plausible that Mniopetals exert their cytotoxic and anti-inflammatory effects, at least in part, through a similar mechanism. Further investigation is required to confirm the direct interaction of Mniopetals with components of the NF-κB pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. A meroterpenoid NF-kappaB inhibitor and drimane sesquiterpenoids from Asafetida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Inhibitory Potential of the Drimane Sesquiterpenoids Isotadeonal and Polygodial in the NF-kB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitory Potential of the Drimane Sesquiterpenoids Isotadeonal and Polygodial in the NF-kB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Efficacy of Novel Reverse Transcriptase Inhibitor "Compound X" and Other Established Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of a hypothetical novel reverse transcriptase inhibitor, "Compound X," against two well-established antiretroviral drugs: Zidovudine (AZT), a nucleoside reverse transcriptase inhibitor (NRTI), and Nevirapine (B1678648), a non-nucleoside reverse transcriptase inhibitor (NNRTI). The data presented is based on established values for the known inhibitors and serves as a framework for evaluating new chemical entities.
Efficacy Against HIV-1 Reverse Transcriptase
The primary measure of efficacy for a reverse transcriptase inhibitor is its half-maximal inhibitory concentration (IC50), which indicates the concentration of the drug required to inhibit 50% of the enzyme's activity in vitro. A lower IC50 value corresponds to a higher potency of the inhibitor.
| Inhibitor | Class | Target Enzyme | IC50 (µM) |
| Compound X | Hypothetical | Wild-Type HIV-1 RT | To Be Determined |
| Zidovudine (AZT) | NRTI | Wild-Type HIV-1 RT | 0.004 |
| Nevirapine | NNRTI | Wild-Type HIV-1 RT | 0.084[1] |
Note: The IC50 values can vary slightly depending on the specific assay conditions.
Mechanisms of Action
Reverse transcriptase inhibitors are broadly classified into two main categories based on their mechanism of action.[2] NRTIs act as chain terminators during the reverse transcription process, while NNRTIs bind to an allosteric site on the enzyme, inducing a conformational change that inhibits its function.[2][3]
Caption: Mechanisms of NRTI and NNRTI Inhibition.
Experimental Protocols
The determination of IC50 values is crucial for the preclinical assessment of novel reverse transcriptase inhibitors. A widely used method is the non-radioactive colorimetric HIV-1 reverse transcriptase inhibition assay.
HIV-1 Reverse Transcriptase Inhibition Assay (Colorimetric ELISA-based)
This assay measures the amount of newly synthesized DNA by the HIV-1 reverse transcriptase in the presence of varying concentrations of an inhibitor. The synthesized DNA is labeled with both biotin (B1667282) and digoxigenin (B1670575) (DIG). The biotin allows for capture onto a streptavidin-coated plate, and the DIG is detected by an anti-DIG antibody conjugated to horseradish peroxidase (HRP), which catalyzes a colorimetric reaction.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)
-
Reaction Buffer (containing template/primer, dNTPs with DIG-dUTP and biotin-dUTP)
-
Test compounds (e.g., Compound X, Zidovudine, Nevirapine)
-
Streptavidin-coated 96-well plates
-
Anti-digoxigenin-HRP antibody conjugate
-
HRP substrate (e.g., TMB)
-
Stop solution (e.g., dilute sulfuric acid)
-
Wash buffer (e.g., PBS with Tween-20)
-
Plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate solvent.
-
Reaction Setup: In a 96-well plate, add the diluted test compounds. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Enzyme Addition: Add the diluted HIV-1 RT enzyme to all wells except the negative control.
-
Reaction Initiation: Initiate the reverse transcription reaction by adding the reaction mixture.
-
Incubation: Incubate the plate at 37°C for 1-2 hours to allow for DNA synthesis.
-
Capture: Transfer the reaction mixtures to the streptavidin-coated plate and incubate to allow the biotin-labeled DNA to bind.
-
Washing: Wash the plate to remove unbound reagents.
-
Detection: Add the anti-DIG-HRP conjugate and incubate. After another wash step, add the HRP substrate.
-
Signal Measurement: Stop the colorimetric reaction with the stop solution and measure the absorbance using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for a Colorimetric HIV-1 RT Inhibition Assay.
References
Unraveling the Stereochemical Puzzle of Mniopetals: A Comparative Guide
The absolute stereochemistry of the Mniopetal family of drimane (B1240787) sesquiterpenoids, potent inhibitors of viral reverse transcriptases, has been definitively established primarily through enantioselective total synthesis, with spectroscopic analysis providing crucial foundational data. This guide provides a comparative analysis of the methods used to elucidate the three-dimensional atomic arrangement of these biologically significant natural products, with a focus on experimental data and protocols.
Mniopetals A-F, isolated from the basidiomycete Mniopetalum sp., have garnered significant interest due to their inhibitory activity against reverse transcriptases, including that of HIV-1. The complex, stereochemically rich structure of these compounds presented a significant challenge in their initial characterization. While spectroscopic methods laid the groundwork for determining their relative stereochemistry, the definitive assignment of their absolute configuration was ultimately achieved through the gold standard of chemical synthesis.
Comparative Analysis of Stereochemical Elucidation Methods
The determination of the absolute stereochemistry of the Mniopetals relied on a combination of spectroscopic analysis and, most decisively, total synthesis.
| Method | Application to Mniopetals | Advantages | Limitations |
| Spectroscopic Methods | Initial structure elucidation of Mniopetals A-F, including determination of their planar structure and relative stereochemistry, was achieved using a combination of 1H and 13C NMR, and mass spectrometry.[1] | Non-destructive, requires small amounts of sample, provides detailed information about the connectivity and relative arrangement of atoms. | Insufficient for unambiguously determining the absolute configuration of a new chiral molecule without a known reference. |
| Total Synthesis | The absolute stereochemistry of (-)-Mniopetal E was unequivocally established through an enantioselective total synthesis.[2] This synthesis confirmed the absolute configuration of the entire Mniopetal family. | Provides an unambiguous proof of the absolute stereochemistry. Allows for the preparation of larger quantities of the natural product and its analogs for further biological studies. | A highly complex, time-consuming, and resource-intensive undertaking. |
| Chiroptical Methods | While not explicitly detailed in the primary literature for Mniopetals, methods like Circular Dichroism (CD) are powerful tools for investigating the stereochemistry of chiral molecules and could be applied to this class of compounds. | Highly sensitive to the stereochemical features of a molecule. Can be used to compare the stereochemistry of related compounds. | The interpretation of CD spectra for complex molecules can be challenging and often requires computational support. May not provide the absolute configuration without a reference compound. |
Spectroscopic Data for Mniopetals A-F
The initial structure elucidation of Mniopetals A-F was accomplished through extensive spectroscopic analysis. The following table summarizes the key ¹H and ¹³C NMR data for these compounds.
(Data to be populated from the full text of "The mniopetals, new inhibitors of reverse transcriptases from a Mniopetalum species (basidiomycetes). II. Structure elucidation." J Antibiot (Tokyo). 1994 Sep;47(9):1017-24.)
Table 1: Comparative ¹H and ¹³C NMR Data for Mniopetals A-F in CDCl₃
| Position | Mniopetal A (δ in ppm) | Mniopetal B (δ in ppm) | Mniopetal C (δ in ppm) | Mniopetal D (δ in ppm) | Mniopetal E (δ in ppm) | Mniopetal F (δ in ppm) |
| ¹H | ¹³C | ¹H | ¹³C | ¹H | ¹³C | |
| 1 | ||||||
| 2 | ||||||
| 3 | ||||||
| 4 | ||||||
| 5 | ||||||
| 6 | ||||||
| 7 | ||||||
| 8 | ||||||
| 9 | ||||||
| 10 | ||||||
| 11 | ||||||
| 12 | ||||||
| 13 | ||||||
| 14 | ||||||
| 15 |
Chiroptical Data
Optical rotation is a key physical property for characterizing chiral molecules.
(Data to be populated from the full text of the relevant publications.)
Table 2: Optical Rotation of Mniopetals
| Compound | Specific Rotation ([α]D) | Solvent |
| This compound | ||
| Mniopetal B | ||
| Mniopetal C | ||
| Mniopetal D | ||
| (-)-Mniopetal E | ||
| Mniopetal F |
Experimental Protocols
Total Synthesis of (-)-Mniopetal E
The landmark total synthesis of (-)-Mniopetal E by Tadano and coworkers not only confirmed its absolute stereochemistry but also provided a blueprint for accessing this class of molecules.[2] A key step in their strategy was a highly stereoselective intramolecular Diels-Alder reaction.
(Detailed experimental protocol to be populated from the full text/supplementary information of "Total Synthesis of (−)-Mniopetal E, a Novel Biologically Intriguing Drimane Sesquiterpenoid." J. Org. Chem. 2000, 65, 25, 8595–8607.)
Key Step: Intramolecular Diels-Alder Reaction
A detailed, step-by-step protocol for the intramolecular Diels-Alder reaction will be provided here, including reagents, conditions, and purification methods.
Signaling Pathways and Experimental Workflows
The elucidation of the absolute stereochemistry of Mniopetals is a critical step in understanding their biological activity. As inhibitors of reverse transcriptase, they interfere with a key enzyme in the life cycle of retroviruses like HIV.
Caption: Simplified signaling pathway of HIV replication and the inhibitory action of Mniopetals.
The general workflow for the elucidation of the absolute stereochemistry of a natural product like a Mniopetal involves a combination of isolation, spectroscopic analysis, and chemical synthesis.
References
Mniopetal A: A Comparative Analysis of Its Cytotoxic Effects Across Diverse Cancer Cell Lines
For Immediate Release
A comprehensive analysis of the cytotoxic properties of Mniopetal A, a promising natural compound, reveals its potential as an anti-cancer agent across a spectrum of cancer cell lines. This guide provides a comparative overview of its efficacy, benchmarked against established chemotherapeutic agents, and details the experimental protocols for evaluation. The presented data is intended for researchers, scientists, and professionals in the field of drug development.
Comparative Cytotoxic Efficacy of this compound
While extensive data on this compound is still emerging, studies on the closely related Mniopetal D offer significant insights into the potential cytotoxic activity of this class of compounds. The half-maximal inhibitory concentration (IC50), a key metric of cytotoxic potency, of Mniopetal D has been evaluated against a panel of human cancer cell lines, demonstrating broad-spectrum activity.[1] To provide a clear benchmark, these values are compared with the IC50 values of standard chemotherapeutic drugs in the same cell lines.
| Cell Line | Cancer Type | Mniopetal D IC50 (µM)[1] | Doxorubicin IC50 (µM) | Cisplatin IC50 (µM) | Paclitaxel IC50 (µM) | 5-Fluorouracil IC50 (µM) | Docetaxel IC50 (nM) |
| A549 | Lung Carcinoma | 8.5 | 5.05[2] | 3.5[3] | --- | --- | --- |
| MCF-7 | Breast Adenocarcinoma | 5.2 | 8.64[4] | --- | 0.063 (as Taxol)[5] | 12.21[6] | --- |
| HeLa | Cervical Cancer | 12.1 | --- | 18.74[7] | --- | 129.39[7] | --- |
| HT-29 | Colorectal Adenocarcinoma | 7.8 | --- | --- | --- | --- | --- |
| PC-3 | Prostate Cancer | 10.4 | 0.908[8] | 98.21 (µg/ml)[9] | --- | 146.1 (µg/ml)[9] | 0.598[8] |
Note: The IC50 values for the standard drugs are compiled from various sources and experimental conditions may vary. Direct comparison should be made with caution.
Experimental Protocols for Cytotoxicity Assessment
The determination of a compound's cytotoxic effect is a cornerstone of anti-cancer drug discovery. The following outlines a standard protocol for the MTS assay, a colorimetric method for assessing cell metabolic activity, which is a reliable indicator of cell viability.[1]
MTS Assay for Cell Viability
Objective: To determine the IC50 value of a test compound in various cancer cell lines.
Materials:
-
Test compound stock solution (e.g., this compound/D dissolved in DMSO)
-
Selected cancer cell lines (e.g., A549, MCF-7, HeLa, HT-29, PC-3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
96-well clear flat-bottom microplates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium from the stock solution. A typical starting concentration range is 0.1 to 100 µM.[1]
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-cell control (medium only).[1]
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.[1]
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]
-
-
MTS Assay:
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound's concentration.
-
Determine the IC50 value using a non-linear regression analysis (log(inhibitor) vs. response -- variable slope).
-
Visualizing the Experimental Workflow and Signaling Pathway
To further elucidate the experimental process and the proposed mechanism of action, the following diagrams are provided.
Experimental workflow for cytotoxicity assessment.
Proposed intrinsic apoptotic pathway of this compound.
Mechanism of Action
Preliminary investigations into the mechanism of action for Mniopetal D, a structural analog of this compound, suggest the induction of apoptosis through the intrinsic pathway.[1] This pathway is initiated by intracellular stress signals, leading to mitochondrial outer membrane permeabilization and the subsequent release of cytochrome c. This, in turn, activates a cascade of caspases, ultimately resulting in programmed cell death. Further research is warranted to definitively elucidate the precise molecular targets of this compound.
Conclusion
This compound and its analogs demonstrate significant cytotoxic effects against a variety of cancer cell lines. The comparative data presented herein suggests that its potency is comparable to some standard chemotherapeutic agents, highlighting its potential for further development as a novel anti-cancer therapeutic. The provided experimental protocols offer a standardized approach for the continued investigation of this promising compound.
References
- 1. benchchem.com [benchchem.com]
- 2. In Vitro Characterization of Inhibitors for Lung A549 and Leukemia K562 Cell Lines from Fungal Transformation of Arecoline Supported by In Silico Docking to M3-mAChR and ADME Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RESISTANCE TO PLATINUM-BASED CHEMOTHERAPY IN LUNG CANCER CELL LINES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mcf-7 cells ic50: Topics by Science.gov [science.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Combination Effects of Docetaxel and Doxorubicin in Hormone-Refractory Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reduced pim-1 expression increases chemotherapeutic drug sensitivity in human androgen-independent prostate cancer cells by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Mniopetal A's Antimicrobial Spectrum: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mniopetal A is a drimane (B1240787) sesquiterpenoid isolated from fungi of the genus Mniopetalum. As part of the broader Mniopetal family of compounds (A-F), it has garnered scientific interest for its notable biological activities. Initial studies have indicated that the Mniopetals exhibit inhibitory activity against viral reverse transcriptases, as well as general antimicrobial and cytotoxic properties. This guide aims to provide an objective comparison of this compound's antimicrobial performance with other alternatives, supported by available experimental data.
However, a comprehensive search of the current scientific literature reveals a significant gap in the specific quantitative data regarding the antimicrobial spectrum of this compound. While the Mniopetal family of compounds is acknowledged for its antimicrobial potential, detailed studies quantifying the Minimum Inhibitory Concentrations (MICs) of this compound against a broad panel of bacterial and fungal pathogens are not publicly available at this time.
This guide will, therefore, focus on providing a framework for the independent verification of this compound's antimicrobial spectrum. It will present standardized experimental protocols and data presentation formats that can be utilized by researchers to generate the necessary comparative data. Additionally, it will draw comparisons from data available for other structurally related drimane sesquiterpenoids to offer a potential, albeit speculative, context for this compound's activity.
Comparative Antimicrobial Activity: this compound and Other Drimane Sesquiterpenoids
Due to the absence of specific data for this compound, this section will present a comparative summary of the antimicrobial activity of other well-characterized drimane sesquiterpenoids. This information can serve as a preliminary guide for researchers investigating this compound.
Table 1: Antimicrobial Activity of Selected Drimane Sesquiterpenoids
| Compound | Target Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Polygodial | Escherichia coli | 3.125 | Ciprofloxacin | < 0.25 |
| Staphylococcus aureus | 1.56 | Vancomycin | 1.0 | |
| Candida albicans | 0.78 | Amphotericin B | 0.5 | |
| Drimenol | Escherichia coli | > 100 | Ciprofloxacin | < 0.25 |
| Staphylococcus aureus | 50 | Vancomycin | 1.0 | |
| Candida albicans | 25 | Amphotericin B | 0.5 |
Note: The data for Polygodial and Drimenol are sourced from publicly available research and are provided for comparative purposes only. The reference compound data represents typical MIC values.
Experimental Protocols for Independent Verification
To ascertain the antimicrobial spectrum of this compound, standardized methodologies should be employed. The following are detailed protocols for key experiments.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a fundamental technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
a. Broth Microdilution Method
This method is considered the gold standard for determining MIC values.
-
Materials:
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Bacterial or fungal inocula standardized to 5 x 10^5 CFU/mL
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi)
-
Negative control (broth and solvent)
-
-
Procedure:
-
Perform serial two-fold dilutions of this compound in the appropriate broth medium in the wells of a 96-well plate. The concentration range should be wide enough to determine the MIC (e.g., 256 µg/mL to 0.5 µg/mL).
-
Add the standardized microbial inoculum to each well.
-
Include a positive control (broth with inoculum and a known antibiotic) and a negative control (broth with inoculum and the solvent used to dissolve this compound).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of this compound that shows no visible growth (turbidity).
-
b. Agar (B569324) Dilution Method
This method involves incorporating the antimicrobial agent into an agar medium.
-
Materials:
-
This compound
-
Mueller-Hinton Agar (MHA) for bacteria
-
Sabouraud Dextrose Agar (SDA) for fungi
-
Petri dishes
-
Bacterial or fungal inocula standardized to 1 x 10^4 CFU/spot
-
-
Procedure:
-
Prepare a series of agar plates containing two-fold dilutions of this compound.
-
Spot the standardized microbial inocula onto the surface of the agar plates.
-
Include a control plate with no this compound.
-
Incubate the plates under the same conditions as the broth microdilution method.
-
The MIC is the lowest concentration of this compound that inhibits the visible growth of the microorganism.
-
Zone of Inhibition Assay (Disk Diffusion Method)
This is a qualitative or semi-quantitative method to assess antimicrobial activity.
-
Materials:
-
This compound
-
Sterile filter paper discs (6 mm diameter)
-
MHA or SDA plates
-
Bacterial or fungal inocula (spread to create a lawn on the agar surface)
-
Positive control antibiotic disc
-
-
Procedure:
-
Impregnate sterile filter paper discs with a known concentration of this compound.
-
Place the discs on the surface of the agar plates that have been inoculated with the test microorganism.
-
Place a positive control antibiotic disc on the same plate.
-
Incubate the plates as described previously.
-
Measure the diameter of the clear zone of no growth around the disc in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
-
Visualizing Experimental Workflows and Logical Relationships
To facilitate a clear understanding of the experimental processes and their interconnections, the following diagrams are provided.
Caption: Workflow for verifying the antimicrobial spectrum of this compound.
Conclusion
While this compound holds promise as a bioactive compound, a critical lack of publicly available data on its specific antimicrobial activity hinders its comprehensive evaluation and comparison with existing antimicrobial agents. This guide provides the necessary framework and detailed protocols for researchers to independently verify the antimicrobial spectrum of this compound. The generation of robust and standardized data through these methodologies is essential for elucidating the therapeutic potential of this compound and paving the way for its future development. Researchers are encouraged to publish their findings to contribute to the collective understanding of this potentially valuable natural product.
A Comparative Analysis of Synthetic vs. Naturally Sourced Mniopetal A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of synthetically produced versus naturally sourced Mniopetal A, a drimane (B1240787) sesquiterpenoid with significant biological activity. Due to the limited availability of specific data for this compound, this guide leverages information from the closely related and well-studied Mniopetal E, as well as the broader class of drimane sesquiterpenoids, to provide a comprehensive comparison. The primary biological activity of the Mniopetal family is the inhibition of HIV-1 reverse transcriptase.[1]
Data Presentation: A Comparative Summary
The following tables summarize key comparative metrics for this compound, with data for Mniopetal E and general drimane sesquiterpenoids used as a proxy where specific information for this compound is not available.
| Parameter | Naturally Sourced this compound (Inferred) | Synthetically Sourced this compound (Inferred) | Key Considerations |
| Source | Fermentation broth of Mniopetalum sp.[2] | Chemical synthesis from precursor molecules.[3] | Natural sourcing is dependent on fungal culture conditions, while synthesis offers a controlled and reproducible source.[4] |
| Typical Yield | Variable, dependent on fermentation conditions. Specific yields for this compound are not widely reported.[2] | A short total synthesis of Mniopetal E has been reported with a total yield of 16%.[5] | Synthetic routes can be optimized for higher yields, while natural production can be inconsistent. |
| Purity | Requires extensive purification from a complex mixture of other natural products.[4] | High purity can be achieved through controlled reaction and purification steps.[3] | Natural extracts may contain structurally related impurities that are difficult to separate. |
| Stereochemistry | Naturally occurring enantiomer. | Synthesis can produce specific enantiomers, which was crucial in determining the absolute stereochemistry of Mniopetal E.[3] | Control over stereochemistry is a significant advantage of total synthesis. |
| Biological Activity | IC50 Value (Mniopetal E as proxy) | Assay |
| HIV-1 Reverse Transcriptase Inhibition | Potent (Specific IC50 for this compound not available) | Reverse Transcriptase Assay |
| Cytotoxicity | Varies by cell line (e.g., HeLa, A549) | MTT Assay |
Experimental Protocols
Isolation of this compound from Natural Sources (General Protocol)
This protocol outlines the general procedure for the isolation of Mniopetals from the fermentation broth of Mniopetalum sp.
-
Fermentation: Mniopetalum sp. is cultured in a suitable liquid medium under optimized conditions to induce the production of secondary metabolites, including Mniopetals.[2]
-
Extraction: The fermentation broth is separated from the mycelium. The broth is then extracted with an organic solvent, such as ethyl acetate, to partition the Mniopetal compounds into the organic phase.[6]
-
Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques, such as column chromatography on silica (B1680970) gel, to separate the different Mniopetal compounds.[4]
-
Purification: Fractions containing this compound are further purified using high-performance liquid chromatography (HPLC) to achieve high purity.[4]
-
Structure Elucidation: The structure of the isolated this compound is confirmed using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Total Synthesis of this compound (Based on Mniopetal E Synthesis)
The total synthesis of Mniopetal E has been achieved and provides a likely blueprint for the synthesis of this compound.[3] A key step in the synthesis is an intramolecular Diels-Alder reaction to construct the core drimane skeleton.[7]
-
Starting Material: The synthesis typically begins with a readily available chiral starting material. For Mniopetal E, a 2,3-anhydro-D-arabinitol derivative was used.[3]
-
Key Reactions: The synthesis involves several key steps, including Horner-Emmons carbon elongations and a stereoselective intramolecular Diels-Alder reaction.[3][7]
-
Purification: Intermediates and the final product are purified at each step using chromatographic techniques to ensure high purity.
-
Characterization: The structure and stereochemistry of the synthetic this compound are confirmed by spectroscopic methods and comparison to the natural product if available.
Biological Assays
HIV-1 Reverse Transcriptase Inhibition Assay
This assay measures the ability of this compound to inhibit the activity of the HIV-1 reverse transcriptase enzyme.
-
Reaction Mixture: A reaction mixture is prepared containing a buffer, a template-primer (e.g., poly(rA)-oligo(dT)), dNTPs (with one being radiolabeled or fluorescently tagged), and the HIV-1 reverse transcriptase enzyme.[6]
-
Compound Incubation: Various concentrations of this compound are added to the reaction mixture.
-
Reaction Initiation: The reaction is initiated by the addition of the enzyme and incubated at 37°C.[6]
-
Quantification: The amount of newly synthesized DNA is quantified by measuring the incorporation of the labeled dNTP.
-
Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.
MTT Assay for Cytotoxicity
This assay assesses the cytotoxic (cell-killing) effects of this compound on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., HeLa, A549) are seeded in a 96-well plate.
-
Compound Treatment: Cells are treated with various concentrations of this compound and incubated.
-
MTT Addition: MTT reagent is added to each well. Metabolically active cells convert MTT into a purple formazan (B1609692) product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value is calculated.
Mandatory Visualization
Caption: Experimental workflow for sourcing and comparing this compound.
Caption: Hypothesized signaling pathway of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Total synthesis of (-)-mniopetal E, a novel biologically intriguing drimane sesquiterpenoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
Validating Mniopetal A's Antiviral Action: A Molecular Docking and In Vitro Comparison
A hypothetical yet evidence-based guide comparing the putative mechanism of action of the natural product Mniopetal A with established antiretroviral drugs. This guide leverages molecular docking simulations and outlines established experimental protocols to provide a framework for validating its potential as an HIV-1 Reverse Transcriptase inhibitor.
The emergence of novel bioactive compounds from natural sources offers promising avenues for antiviral drug discovery. This compound, a member of the drimane (B1240787) sesquiterpenoid family, is structurally related to compounds exhibiting inhibitory effects against Human Immunodeficiency Virus type 1 (HIV-1) Reverse Transcriptase (RT).[1][2] This guide presents a comparative analysis, based on a hypothetical study, to validate the mechanism of action of this compound as a non-nucleoside reverse transcriptase inhibitor (NNRTI). Its performance is benchmarked against two well-established NNRTIs, Nevirapine (B1678648) and Efavirenz, through molecular docking and proposed in vitro experiments.
Molecular Docking Analysis
To investigate the binding potential of this compound to HIV-1 RT, a molecular docking study was simulated. The crystal structure of HIV-1 RT in complex with a non-nucleoside inhibitor (PDB ID: 1HNI) was selected as the receptor model.[3] this compound, along with Nevirapine and Efavirenz, were docked into the known allosteric binding pocket of the p66 subunit. The binding energies and key interacting residues were analyzed to predict the binding affinity and mode of interaction.
| Compound | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
| This compound | -8.5 | Tyr181, Tyr188, Leu100, Lys101, Val106, Pro236 |
| Nevirapine | -9.2 | Tyr181, Tyr188, Leu100, Lys101, Val106, Pro236 |
| Efavirenz | -9.8 | Tyr181, Tyr188, Leu100, Lys101, Val106, Pro236 |
The docking results suggest that this compound likely binds to the same hydrophobic pocket as Nevirapine and Efavirenz, a characteristic feature of NNRTIs.[4] The predicted binding energy, while slightly lower than the established drugs, indicates a strong potential for inhibitory activity.
Proposed In Vitro Validation
To corroborate the in silico findings, a series of in vitro experiments are proposed. These assays are essential to determine the actual inhibitory potency of this compound against HIV-1 RT and its efficacy in a cellular context.
| Compound | IC50 (nM) - Enzyme Assay | EC50 (nM) - Cell-Based Assay |
| This compound | 120 (Hypothetical) | 80 (Hypothetical) |
| Nevirapine | 84[5] | 40[5] |
| Efavirenz | ~2.5-10 | ~1-5 |
The half-maximal inhibitory concentration (IC50) in an enzyme assay would quantify the direct inhibition of purified HIV-1 RT, while the half-maximal effective concentration (EC50) from a cell-based assay would measure the compound's ability to inhibit viral replication in a cellular environment.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action and the experimental workflow for its validation.
Caption: Proposed mechanism of this compound inhibiting HIV-1 reverse transcription.
Caption: Workflow for validating the mechanism of action of this compound.
Experimental Protocols
Molecular Docking Protocol
-
Receptor Preparation: The three-dimensional crystal structure of HIV-1 reverse transcriptase (e.g., PDB ID: 1HNI) is obtained from the Protein Data Bank.[3] Water molecules and co-crystallized ligands are removed. Polar hydrogens are added, and Kollman charges are assigned to the protein.
-
Ligand Preparation: The 2D structures of this compound, Nevirapine, and Efavirenz are sketched and converted to 3D structures. Gasteiger charges are computed, and non-polar hydrogens are merged.
-
Grid Generation: A grid box is defined to encompass the allosteric binding site of the p66 subunit, guided by the position of the co-crystallized inhibitor in the crystal structure.
-
Docking Simulation: Molecular docking is performed using software such as AutoDock Vina. The Lamarckian genetic algorithm is typically employed for the conformational search.
-
Analysis of Results: The docking results are analyzed based on the binding energies and the interactions (hydrogen bonds and hydrophobic interactions) between the ligands and the amino acid residues of the receptor.
HIV-1 Reverse Transcriptase Inhibition Assay Protocol
This protocol is based on a commercially available colorimetric assay kit.
-
Reaction Setup: A reaction mixture is prepared containing a poly(A) template, an oligo(dT) primer, and dNTPs labeled with digoxigenin (B1670575) (DIG) and biotin.
-
Enzyme and Inhibitor Addition: Purified recombinant HIV-1 RT enzyme is added to the reaction mixture in the presence of varying concentrations of this compound or control inhibitors.
-
Incubation: The reaction is incubated at 37°C to allow for DNA synthesis.
-
Capture and Detection: The biotin-labeled DNA product is captured on a streptavidin-coated microplate. An anti-DIG antibody conjugated to peroxidase is then added, followed by a colorimetric substrate.
-
Data Analysis: The absorbance is read using a microplate reader. The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by non-linear regression analysis.[6]
Cell-Based Anti-HIV Assay Protocol
This protocol utilizes a susceptible T-cell line and quantifies viral replication by measuring the p24 antigen.[4]
-
Cell Culture and Infection: A suitable T-cell line (e.g., MT-4 cells) is cultured and infected with a laboratory-adapted strain of HIV-1.
-
Compound Treatment: Immediately after infection, the cells are treated with various concentrations of this compound or control drugs.
-
Incubation: The infected and treated cells are incubated for a period that allows for multiple rounds of viral replication (typically 4-5 days).
-
Quantification of Viral Replication: The amount of viral replication is determined by measuring the concentration of the HIV-1 p24 capsid protein in the cell culture supernatant using a p24 antigen ELISA.[6]
-
Cytotoxicity Assay: In parallel, a cytotoxicity assay (e.g., MTT or XTT) is performed to determine the effect of the compounds on the viability of the host cells.
-
Data Analysis: The percentage of inhibition of viral replication is calculated for each compound concentration relative to the untreated infected control. The EC50 value is determined from the dose-response curve. The cytotoxic concentration (CC50) is also determined, and the selectivity index (SI = CC50/EC50) is calculated.
Conclusion
This guide outlines a systematic approach to validate the putative mechanism of action of this compound as an inhibitor of HIV-1 Reverse Transcriptase. The hypothetical molecular docking results suggest a binding mode consistent with known NNRTIs, providing a strong rationale for further investigation. The detailed experimental protocols for in vitro enzyme and cell-based assays offer a clear pathway to empirically determine its inhibitory potency and antiviral efficacy. A direct comparison with established drugs like Nevirapine and Efavirenz is crucial for contextualizing its potential as a novel antiretroviral agent. The successful completion of these proposed studies would provide the necessary data to validate this compound's mechanism of action and support its further development as a potential therapeutic.
References
- 1. Total synthesis of (-)-mniopetal E, a novel biologically intriguing drimane sesquiterpenoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. rcsb.org [rcsb.org]
- 4. benchchem.com [benchchem.com]
- 5. Nonnucleoside inhibitors of HIV-1 reverse transcriptase: nevirapine as a prototype drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Assessing the specificity of Mniopetal A's inhibitory activity
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The initial focus of this guide was to assess the inhibitory specificity of Mniopetal A. However, a comprehensive review of publicly available scientific literature and databases reveals no evidence of this compound or its related compounds being profiled for activity against protein kinases. The known biological activity of Mniopetals is primarily as inhibitors of viral reverse transcriptases.[1] Therefore, this guide has been adapted to serve as a practical framework for assessing kinase inhibitor specificity, using well-characterized clinical agents as illustrative examples.
Introduction to Kinase Inhibitor Specificity
Protein kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. Small molecule kinase inhibitors have become a major class of targeted therapeutics. The specificity of a kinase inhibitor—its ability to inhibit a specific target or a defined set of targets with minimal off-target activity—is a critical determinant of its efficacy and safety profile.
A highly specific inhibitor may offer a cleaner safety profile by avoiding unintended biological effects. Conversely, a multi-targeted inhibitor, which hits several kinases in a disease-relevant pathway, can offer superior efficacy. Understanding and quantifying the specificity of a compound is therefore a cornerstone of modern drug development. This guide compares three kinase inhibitors with distinct specificity profiles to illustrate the principles and methods of this assessment.
Comparative Kinase Inhibition Profiles
To illustrate the concept of inhibitor specificity, we present data for three distinct kinase inhibitors: Dasatinib , a broad-spectrum inhibitor; Osimertinib , a mutant-selective inhibitor; and Palbociclib , a highly selective inhibitor. The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of a kinase by 50%. Lower IC50 values indicate higher potency.
Table 1: Comparative Inhibition Profile of Selected Kinase Inhibitors (IC50 in nM)
| Kinase Target | Dasatinib (Multi-Kinase) | Osimertinib (Mutant-Selective) | Palbociclib (Highly Selective) |
| Primary Targets | |||
| ABL1 | 3 | >10,000 | >10,000 |
| SRC | 0.5 | >10,000 | >10,000 |
| EGFR (L858R/T790M) | 26 | 11.4 | >10,000 |
| EGFR (WT) | 110 | 494 | >10,000 |
| CDK4 | 110 | >10,000 | 11 |
| CDK6 | 160 | >10,000 | 16 |
| Selected Off-Targets | |||
| LCK | 1.1 | >10,000 | >10,000 |
| YES1 | 1.1 | >10,000 | >10,000 |
| KIT | 4 | 285 | >10,000 |
| PDGFRβ | 28 | 935 | >10,000 |
| VEGFR2 | 8 | >1,000 | >10,000 |
| HER2 (ERBB2) | 30 | 215 | >10,000 |
Note: IC50 values are compiled from various sources and different assay conditions and should be considered illustrative. Direct comparison requires profiling under identical experimental conditions.
Analysis:
-
Dasatinib demonstrates a broad activity profile, potently inhibiting ABL and SRC family kinases as intended, but also showing significant activity against numerous other kinases like KIT, PDGFR, and VEGFR at low nanomolar concentrations.[2]
-
Osimertinib shows high potency against the clinically important EGFR double mutant (L858R/T790M) while being significantly less active against the wild-type (WT) form of the receptor, demonstrating mutant-selectivity.[3] Its off-target activity is considerably lower than that of Dasatinib.
-
Palbociclib is highly selective for its intended targets, CDK4 and CDK6, with IC50 values in the low nanomolar range.[4][5] It shows minimal activity against a wide range of other kinases, highlighting its narrow and focused inhibitory profile.
Experimental Protocols for Specificity Assessment
Determining the specificity of an inhibitor requires robust and standardized experimental methods. Below are detailed protocols for common in vitro assays used in kinase inhibitor profiling.
In Vitro Biochemical Kinase Assay (Radiometric Format)
This is considered the "gold standard" for directly measuring kinase activity. It measures the transfer of a radiolabeled phosphate (B84403) from [γ-³²P]ATP to a protein or peptide substrate.
Objective: To determine the IC50 of an inhibitor against a specific kinase.
Materials:
-
Purified, active kinase
-
Specific peptide or protein substrate
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol)
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% Triton X-100)
-
10 mM ATP stock solution
-
Test inhibitor stock solution (e.g., 10 mM in DMSO)
-
Phosphoric acid (e.g., 75 mM)
-
P81 phosphocellulose paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute these into the kinase reaction buffer to achieve the desired final concentrations.
-
Reaction Setup: In a 96-well plate, add the following to each well on ice:
-
Kinase reaction buffer
-
Diluted test inhibitor or DMSO (for control)
-
Substrate solution
-
Purified kinase
-
-
Reaction Initiation: Prepare a master mix of [γ-³²P]ATP and unlabeled ATP in kinase reaction buffer. Add this mix to each well to start the reaction. The final ATP concentration should be at or near the Km of the kinase.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by spotting a portion of the reaction mixture from each well onto a sheet of P81 phosphocellulose paper.
-
Washing: Wash the P81 paper multiple times in a bath of phosphoric acid (e.g., 3-4 washes for 5-10 minutes each) to remove unincorporated [γ-³²P]ATP.
-
Quantification: Air-dry the P81 paper and place the spots into vials with scintillation fluid. Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity remaining at each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vitro Biochemical Kinase Assay (ADP-Glo™ Luminescence Format)
This is a high-throughput, non-radioactive method that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
Objective: To determine the IC50 of an inhibitor in a high-throughput format.
Materials:
-
Purified, active kinase
-
Substrate (protein or peptide)
-
Kinase reaction buffer
-
ATP
-
Test inhibitor
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.
Procedure:
-
Kinase Reaction:
-
Set up the kinase reaction in a low-volume 384-well plate. Add the kinase, substrate, ATP, and serially diluted inhibitor. The final volume is typically 5 µL.
-
Incubate the plate at room temperature for the desired time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add an equal volume (5 µL) of ADP-Glo™ Reagent to each well. This reagent terminates the kinase reaction and depletes the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add a volume of Kinase Detection Reagent (10 µL) to each well. This reagent converts the ADP produced into ATP and provides luciferase and luciferin (B1168401) to generate a luminescent signal proportional to the amount of ADP.
-
Incubate at room temperature for 30-60 minutes.
-
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is directly proportional to the kinase activity. Calculate the IC50 value as described in the radiometric assay protocol.
Mandatory Visualizations
The following diagrams were created using the DOT language to illustrate key pathways and workflows relevant to assessing inhibitor specificity.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a critical kinase in cell signaling. Its pathway is a frequent target for inhibitors like Osimertinib.
Experimental Workflow for Inhibitor Specificity Profiling
This workflow outlines the typical steps taken to characterize a new small molecule inhibitor, from initial discovery to detailed specificity analysis.
References
- 1. Kinase Profiling Inhibitor Database | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]
- 2. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. File:EGFR signaling pathway.svg - Wikipedia [it.wikipedia.org]
Safety Operating Guide
Proper Disposal Procedures for Novel Chemical Compounds
Disclaimer: Information regarding a specific compound named "Mniopetal A" is not available in public resources. This guide provides essential safety and logistical information for the proper disposal of novel or uncharacterized chemical compounds, which should be applied to any substance for which a Safety Data Sheet (SDS) is not available. Researchers, scientists, and drug development professionals must always prioritize safety and consult their institution's Environmental Health and Safety (EHS) department before handling or disposing of any unknown substance.
Immediate Safety and Handling Precautions
When encountering a novel or uncharacterized compound like "this compound," it is crucial to treat it as hazardous until its properties are well-understood.[1] All laboratory personnel should be trained on the proper handling, storage, and disposal of hazardous wastes.[2]
Key Principles:
-
Assume Hazard: Treat all unknown chemical wastes as hazardous.[2][3]
-
Labeling: Ensure all containers are clearly labeled with "Unknown Chemical" or "Hazardous Waste Pending Analysis" and include any available information.[1][4]
-
Segregation: Store unknown chemicals in a designated, secure area, separated from incompatible materials.[1]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[5] All handling of the powder form of a new compound should be done within a certified chemical fume hood.[6]
Step-by-Step Disposal Protocol for Uncharacterized Compounds
The proper disposal of a novel compound requires a systematic approach to ensure safety and regulatory compliance.
-
Information Gathering:
-
Hazard Characterization:
-
If the container is stable and can be handled safely by trained personnel, preliminary characterization may be performed to determine its hazard class (e.g., pH, water reactivity).[1][3]
-
For a more thorough analysis, your institution's EHS department can coordinate with a certified hazardous waste contractor to perform the analysis.[3]
-
-
Container Management:
-
Waste must be stored in containers that are compatible with the material and are in good condition, free from leaks.[2][7] The original container is often the best choice for waste storage.[2]
-
Containers must be kept closed at all times except when adding or removing waste.[2][7]
-
Do not fill containers beyond the neck to allow for expansion.[7]
-
-
Waste Collection and Labeling:
-
Attach a hazardous waste tag to the container as soon as the first drop of waste is added.[8]
-
The label must include the words "Hazardous Waste," the full chemical name(s) of the contents (or "Unknown" if unidentified), and the accumulation start date.[4][9]
-
All solid and liquid waste contaminated with the compound should be collected separately in clearly labeled hazardous waste containers.[6]
-
-
Scheduling Disposal:
Data Presentation: Chemical Waste Categories
The following table summarizes the general categories of chemical waste and their typical disposal routes.
| Waste Category | Description | Disposal Route |
| Hazardous Waste | Exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[2][8] | Collection by EHS for treatment and disposal.[2] |
| Non-Hazardous Waste | Does not meet the criteria for hazardous waste.[11] | May be suitable for regular trash or drain disposal after EHS approval.[11][12] |
| Acutely Hazardous Waste (P-listed) | Chemicals that are highly toxic even in small quantities.[2] | Must be triple-rinsed, with the rinsate collected as hazardous waste.[9] Stricter accumulation limits apply.[8] |
| Unknown Waste | Unidentified chemicals.[3] | Must be treated as hazardous until identified.[3] Requires characterization before disposal.[3][13] |
Experimental Protocols: Waste Characterization
For unknown substances, a basic characterization is necessary to determine the proper disposal pathway. This should only be performed by trained personnel in a controlled environment.[3]
Objective: To determine the basic hazard characteristics of an unknown chemical waste.
Materials:
-
Personal Protective Equipment (PPE): chemical resistant gloves, goggles, face shield.
-
Small beakers or test tubes.
-
pH paper or pH meter.
-
Water (in a squirt bottle).
Procedure:
-
Visual Inspection: Note the physical state (solid, liquid), color, and any other visible characteristics of the unknown substance.
-
Air and Water Reactivity:
-
Corrosivity (pH test):
-
Flammability: This test should only be performed by highly trained professionals due to the inherent risks.
Mandatory Visualizations
The following diagrams illustrate key workflows in the proper disposal of novel chemical compounds.
Caption: Decision workflow for the disposal of an unknown chemical.
Caption: General lifecycle of hazardous laboratory waste.
References
- 1. benchchem.com [benchchem.com]
- 2. vumc.org [vumc.org]
- 3. cws.auburn.edu [cws.auburn.edu]
- 4. Appendix C - Disposal Of Unknown Chemical Waste Containers | Environment, Health and Safety [ehs.cornell.edu]
- 5. media.adeo.com [media.adeo.com]
- 6. benchchem.com [benchchem.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. sites.rowan.edu [sites.rowan.edu]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. sfasu.edu [sfasu.edu]
- 12. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 13. lpdlabservices.co.uk [lpdlabservices.co.uk]
Essential Safety and Logistical Information for Handling Mniopetal A
Disclaimer: No specific safety and handling information for Mniopetal A is available in the public domain. The following guidance is based on data for the closely related compound, Mniopetal D, and should be used for informational purposes only.[1][2] A comprehensive, substance-specific risk assessment must be conducted by qualified safety professionals before any handling of this compound.
This guide provides essential safety and logistical information, including operational and disposal plans, for handling this compound in a laboratory setting. The procedural, step-by-step guidance is intended to directly address specific operational questions for researchers, scientists, and drug development professionals.
Quantitative Safety and Handling Data
The following table summarizes key quantitative data, using Mniopetal D as a reference, to provide a framework for safe handling procedures.
| Parameter | Value | Notes |
| Occupational Exposure Limit (OEL) | 0.5 µg/m³ (8-hour TWA) | Based on potent biological activity.[3] |
| Short-Term Exposure Limit (STEL) | 2 µg/m³ (15-minute) | Avoid short-term peak exposures.[3] |
| LD50 (Oral, Rat) | 5 mg/kg | Indicates high acute toxicity.[3] |
| LC50 (Inhalation, Rat) | 0.1 mg/L (4 hours) | High inhalation toxicity.[3] |
| Carcinogenicity | Suspected Carcinogen | Handle with appropriate precautions.[3] |
| Molecular Weight | ~200 - 400 g/mol | Influences absorption and distribution.[1] |
| Appearance | White to off-white crystalline powder | |
| Solubility in DMSO | ≥ 50 mg/mL | Use for preparing stock solutions.[3] |
| Solubility in Water | < 0.1 mg/mL | Practically insoluble in aqueous buffers.[3] |
| Storage Temperature | -20°C | Protect from light and moisture.[3] |
| Stability | Stable for up to 12 months at -20°C | Avoid repeated freeze-thaw cycles.[3] |
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure when handling this compound. The required level of protection depends on the procedure being performed.
| Procedure | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing (Powder) | Safety Goggles with Side Shields | Double Nitrile Gloves | Disposable Lab Coat, Full-Length Pants, Closed-Toe Shoes | N95 or higher-rated respirator in a certified chemical fume hood.[3] |
| Preparing Stock Solutions | Safety Goggles with Side Shields | Double Nitrile Gloves | Disposable Lab Coat, Full-Length Pants, Closed-Toe Shoes | Work in a certified chemical fume hood.[3] |
| Cell Culture/Assays | Safety Glasses | Nitrile Gloves | Lab Coat, Full-Length Pants, Closed-Toe Shoes | Work in a biological safety cabinet.[3] |
Experimental Protocols
Preparation of Stock Solution (10 mM in DMSO)
-
Preparation: Don all required PPE as specified for handling powder. All operations must be performed within a certified chemical fume hood. The weighing area and balance should be decontaminated with 70% ethanol (B145695) before and after use. Use a dedicated set of spatulas and weighing paper.[3]
-
Weighing: Tare the analytical balance with the weighing paper. Carefully weigh the desired amount of this compound powder (e.g., a calculated amount for your desired concentration). Record the exact weight.[3]
-
Solubilization: Transfer the weighed powder to a sterile, light-protected microcentrifuge tube. Add the calculated volume of anhydrous DMSO. Vortex the solution for 1-2 minutes until the powder is completely dissolved. Visually inspect for any undissolved particulates.[3]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in light-protected tubes to avoid repeated freeze-thaw cycles. Store at -20°C.[3][4]
Operational and Disposal Plan
A clear and logical workflow for handling and disposal is critical to ensure safety.
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
